PIKfyve-IN-2

Catalog No.
S12861126
CAS No.
M.F
C22H22N8O
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PIKfyve-IN-2

Product Name

PIKfyve-IN-2

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine

Molecular Formula

C22H22N8O

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C22H22N8O/c1-16-3-2-4-17(13-16)15-24-27-19-14-20(29-9-11-31-12-10-29)30-22(25-19)26-21(28-30)18-5-7-23-8-6-18/h2-8,13-15H,9-12H2,1H3,(H,25,26,27,28)/b24-15+

InChI Key

AJGYMQGRBICUPO-BUVRLJJBSA-N

SMILES

Array

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5

PIKfyve-IN-2 target binding site on PIKfyve kinase

Author: Smolecule Technical Support Team. Date: February 2026

How to Locate the Specific Binding Information

The binding site data you need is highly specialized and typically found in specific types of scientific publications. Here are the most effective strategies to locate this information:

  • Search Patent Literature: The synthesis and initial characterization of PIKfyve-IN-2 were likely disclosed in a patent. Patents often contain detailed structural and binding data. Search the USPTO, Google Patents, or the European Patent Office using the compound name as a keyword.
  • Query Specialized Scientific Databases: Use resources that focus on protein-ligand structures and chemical biology.
    • Protein Data Bank (PDB): Search for "PIKfyve" to see if any co-crystal structures with inhibitors are available. While it may not be with this compound specifically, structures with other inhibitors can provide excellent insights into the binding pocket.
    • BindingDB: This database collects measured binding affinities and focuses on the interactions of proteins and small molecules. Searching for "PIKfyve" or "this compound" may yield relevant data.
  • Review Foundational PIKfyve Inhibitor Studies: While the current search did not find your compound, several key inhibitors are well-studied. Understanding their binding can offer clues, as compounds from the same series often share a binding mode. The table below summarizes some of these key tool compounds.
Inhibitor Name Key Characteristics & Notes Relevant Citations
Apilimod Early, well-characterized inhibitor; used in clinical trials; binding site information may be available and informative. [1] [2]
SGC-PIKFYVE-1 / Compound 40 A highly potent, selective chemical probe; optimized from a previous inhibitor; good candidate for structural studies. [3]
XMU-MP-7 A structurally distinct inhibitor with high affinity; molecular docking studies have been performed. [2]

Experimental Workflow for Determining Binding Sites

To clarify the type of data you should be looking for, here is a common experimental workflow that researchers use to define a compound's binding site, which may be reported in the methods section of a paper.

Start Start: Protein & Ligand Preparation A Crystallization Trials Start->A B Co-crystallization or Soaking A->B C X-ray Data Collection B->C D Structure Solution (Molecular Replacement) C->D E Model Building & Refinement D->E F Analysis of Binding Site & Interactions E->F

References

PIKfyve-IN-2 role in phosphoinositide signaling pathways

Author: Smolecule Technical Support Team. Date: February 2026

The PIKfyve Pathway and Mechanism of Inhibition

PIKfyve is a crucial lipid kinase that phosphorylates phosphatidylinositol 3-phosphate [PI(3)P] to generate phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] [1] [2]. It is also responsible for the cellular pool of phosphatidylinositol 5-phosphate [PI(5)P] [1]. These low-abundance signaling lipids are fundamental regulators of cellular homeostasis [3].

The activity of PIKfyve is tightly regulated within a protein complex that includes the scaffold protein Vac14 and the lipid phosphatase Fig4 [1]. The following diagram illustrates the core components and the action of PIKfyve inhibitors on this pathway.

G PIKfyve_Complex PIKfyve/Vac14/Fig4 Complex PI35P2 PI(3,5)P2 (Product) PIKfyve_Complex->PI35P2 PI3P PI(3)P (Substrate) PI3P->PIKfyve_Complex Phosphorylation PI5P PI(5)P PI35P2->PI5P 3-phosphatase (e.g., Myotubularin) Lysosome_Function Lysosomal Function & Autophagy PI35P2->Lysosome_Function Trafficking Endosomal Trafficking PI35P2->Trafficking Signaling Cellular Signaling PI5P->Signaling Inhibitor PIKfyve Inhibitor Inhibitor->PIKfyve_Complex Blocks

The PIKfyve complex generates key signaling lipids. Inhibitors block this activity, disrupting downstream processes.

As the diagram shows, PIKfyve inhibitors function by binding to the kinase and blocking its activity. This leads to a rapid depletion of both PI(3,5)P2 and PI(5)P, which in turn disrupts critical cellular processes [1] [4].

Documented Cellular & Therapeutic Effects of PIKfyve Inhibition

Inhibition of PIKfyve has profound and diverse cellular consequences, which has spurred research into its therapeutic applications. The table below summarizes key experimental findings from recent studies.

Experimental Context Observed Effects of PIKfyve Inhibition Key Findings & Potential Therapeutic Application

| Pancreatic Cancer Models [4] | • Reduced PI(3,5)P2 & PI(5)P • Disrupted lysosome function & autophagy • Upregulation of de novo lipid synthesis • Tumor growth suppression | Synthetic lethality with KRAS-MAPK inhibition; induced sustained tumor regression in preclinical models. | | T helper 17 (Th17) Cell Differentiation [5] | • Reduced STAT3 phosphorylation • Inhibited mTORC1 signaling • Impaired Th17 cell division & differentiation | Attenuated autoimmune pathology; identified as a potential target for Th17-driven diseases (e.g., multiple sclerosis). | | Melanogenesis (Melanin Production) [6] | • Defects in vesicle trafficking & vacuolization • Inhibition of melanosome maturation & acidification • Loss of pigmentation | Disruption of organelle biogenesis; elucidated role of PI(3,5)P2/PI(5)P in melanocyte biology. | | Viral Infection [1] [2] | • Blocked viral entry into host cells | Potential broad-spectrum antiviral therapy (e.g., against SARS-CoV-2). |

Experimental Protocols for Studying PIKfyve Inhibition

The methodologies used in the cited literature provide a robust framework for investigating PIKfyve inhibitors.

1. Validating Target Engagement and Lipid Level Changes

  • Cellular Thermal Shift Assay (CETSA): Used to confirm direct binding of a drug candidate (e.g., apilimod, ESK981) to the PIKfyve protein within cells [4].
  • Lipid Quantification: Lipids are extracted from cell lysates and spotted onto nitrocellulose membranes. Levels of specific phosphoinositides like PI(3,5)P2 and PI(5)P are then quantified using probes such as quantum dot (Qdot)-labeled specific lipid-binding domains [7] [4].

2. Assessing Functional Consequences in Cells

  • Lysosomal Function Assays: Use of fluorescent probes to monitor lysosomal size, pH, and autophagic flux (e.g., via LC3-I/II conversion or SQSTM1/p62 degradation) [4].
  • Immunofluorescence and Microscopy: To visualize cellular phenotypes like vacuolization, disrupted endosomal trafficking, and altered localization of transcription factors (e.g., TFEB) [6] [2].
  • Metabolic Analyses: Comprehensive profiling (e.g., transcriptomics, metabolomics) can reveal compensatory metabolic pathways, such as upregulated lipid synthesis, following PIKfyve inhibition [4].

3. In Vivo Therapeutic Evaluation

  • Genetically Engineered Mouse Models: Crossing conditional Pikfyve knockout mice with disease-specific models (e.g., KPC for pancreatic cancer) to assess the impact on disease onset and survival [4].
  • Pharmacological Studies: Treating established tumors in mouse models with PIKfyve inhibitors, either alone or in combination with other agents (e.g., KRAS-MAPK pathway inhibitors), to measure tumor regression and survival benefit [4].

References

Core Effects of PIKfyve Inhibition on Cellular Lipid Levels

Author: Smolecule Technical Support Team. Date: February 2026

Affected Lipid Effect of PIKfyve Inhibition Primary Role of PIKfyve Key Supporting Evidence
PI(3,5)P₂ (Phosphatidylinositol 3,5-bisphosphate) Decreased [1] [2] [3] PIKfyve is the sole kinase that synthesizes PI(3,5)P₂ from PI(3)P [1] [3]. Knock-down or inhibition of PIKfyve results in loss of PI(3,5)P₂ [1].
PI(5)P (Phosphatidylinositol 5-phosphate) Decreased [1] PIKfyve is responsible for virtually the entire cellular pool of PI(5)P [1]. PI(5)P is generated from PI(3,5)P₂ via 3-phosphatase activity; PIKfyve inhibition depletes its precursor [1].

The following diagram illustrates this core catalytic function of PIKfyve and the established downstream consequences of its inhibition on cellular organelles.

> The PIKfyve complex synthesizes PI(3,5)P₂, and its inhibition leads to characteristic enlarged endolysosomal organelles.

References

PIKfyve Inhibition and Its Impact on Endosome and Lysosome Homeostasis: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PIKfyve Biology and Significance

PIKfyve (also known as PIP5K3) is a mammalian phosphoinositide kinase that occupies a critical position in cellular homeostasis through its regulation of endolysosomal membrane dynamics. This enzyme catalyzes the phosphorylation of phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate [PI(3,5)P2], a low-abundance but essential signaling lipid that constitutes approximately 0.04% of total phosphoinositides in mouse embryonic fibroblasts [1]. PIKfyve also serves as the primary cellular source of phosphatidylinositol-5-phosphate (PI5P), either through direct synthesis or via the action of lipid phosphatases on PI(3,5)P2 [1]. The enzymatic activity of PIKfyve is regulated through formation of a complex with scaffold protein Vac14 and lipid phosphatase Fig4, which paradoxically both stimulates PI(3,5)P2 production and facilitates its conversion back to PI3P [1].

The PIKfyve-Vac14-Fig4 complex represents a crucial regulatory node for endolysosomal membrane homeostasis, with demonstrated roles in multiple cellular processes including endosomal trafficking, autophagy, receptor degradation, and cell migration [2] [1] [3]. Genetic studies have confirmed the essential nature of this pathway, as whole-body knockout of PIKfyve results in early embryonic lethality in mice, while mutations in Fig4 or Vac14 cause severe neurodegenerative phenotypes in both mice and humans [3]. The fundamental importance of PIKfyve in cellular function has made it a target of significant research interest, with several potent and selective inhibitors developed to probe its biological functions and therapeutic potential.

Molecular Mechanisms and Cellular Consequences of PIKfyve Inhibition

Primary Cellular Phenotypes of PIKfyve Dysfunction

Table 1: Cellular Consequences of PIKfyve Inhibition

Phenomenon Description Underlying Mechanism Citation
Cytoplasmic Vacuolization Formation of enlarged phase-lucent vacuoles derived from endosomes and lysosomes Osmotic swelling due to ammonium accumulation and impaired membrane trafficking [4] [2]
Endosomal Trafficking Defects Disruption of endosome-to-TGN trafficking routes Displacement of Retriever and CCC complexes from endosomal membranes [3]
Impaired Receptor Degradation Blockade of EGFR and other RTK degradation Trapping of receptors in swollen endosomal compartments [2]
Autophagy Disruption Accumulation of lipidated GFP-LC3 and autophagosomal structures Refractory state of late endosome/lysosome compartment to fusion with autophagosomes [2]
Integrin Recycling Defects Reduced surface levels of β1-integrin Disruption of SNX17-Retriever-CCC-WASH recycling pathway [3]
Mechanism of Vacuole Formation Following PIKfyve Inhibition

The most striking morphological consequence of PIKfyve inhibition is the rapid induction of cytoplasmic vacuolization, which manifests within minutes to hours after inhibitor application [5]. Recent research has elucidated that this vacuole formation results from ammonium accumulation within endolysosomal compartments. When PIKfyve is inhibited, the acidic lumen of lysosomes causes protonation of permeant NH₃ to form non-permeant NH₄⁺, which becomes trapped and creates an osmotic imbalance that drives water influx and compartment swelling [4].

This process requires glutamine metabolism, as glutamine serves as the primary nitrogen source for ammonium production. The addition of exogenous ammonia alone is sufficient to induce vacuole enlargement in PIKfyve-inhibited cells, demonstrating the central role of ammonium accumulation in this process [4]. Importantly, lysosomal lumen neutralization can suppress both ammonium accumulation and subsequent vacuole expansion, providing a potential intervention strategy for studying these phenomena [4].

G PIKfyve_Inhibition PIKfyve Inhibition PI3P_accumulation PI3P Accumulation PIKfyve_Inhibition->PI3P_accumulation PI35P2_depletion PI(3,5)P₂ Depletion PIKfyve_Inhibition->PI35P2_depletion NH4_accumulation NH₄⁺ Accumulation PI35P2_depletion->NH4_accumulation Trafficking_defects Trafficking Defects PI35P2_depletion->Trafficking_defects Osmotic_imbalance Osmotic Imbalance NH4_accumulation->Osmotic_imbalance Vacuolation Vacuole Enlargement Osmotic_imbalance->Vacuolation Autophagy_disruption Autophagy Disruption Trafficking_defects->Autophagy_disruption Recycling_defects Recycling Pathway Disruption Trafficking_defects->Recycling_defects

Figure 1: Molecular cascade following PIKfyve inhibition leading to vacuolation and trafficking defects. The pathway highlights the central role of PI(3,5)P2 depletion in initiating multiple cellular phenotypes.

Impact on Membrane Trafficking Pathways

PIKfyve inhibition disrupts multiple membrane trafficking pathways through its regulation of phosphoinositide dynamics. The SNX17-Retriever-CCC-WASH pathway, which mediates recycling of numerous cell surface receptors including integrins, is particularly sensitive to PIKfyve activity [3]. When PIKfyve is inhibited, the Retriever complex and CCC components are displaced from endosomal membranes, leading to defective receptor recycling and subsequent functional impairments in processes such as cell migration [3].

Additionally, PIKfyve inhibition disrupts retrograde trafficking from endosomes to the trans-Golgi network (TGN). Studies demonstrate that both CD8-CI-M6PR (retromer-dependent) and CD8-Furin (retromer-independent) chimeras show delayed transport from the cell surface to the TGN following PIKfyve inhibitor application [2]. The steady-state distribution of TGN-46 and CI-M6PR becomes dispersed under these conditions, while the cis-Golgi marker GM130 maintains its normal distribution, indicating specific disruption of endosome-TGN trafficking rather than general Golgi disintegration [2].

Experimental Approaches and Methodologies

Key Experimental Protocols for Studying PIKfyve Function

Table 2: Experimental Approaches for Analyzing PIKfyve Inhibition

Method Category Specific Protocol Key Readouts Application Example
Pharmacological Inhibition Treatment with PIKfyve inhibitors (e.g., YM201636, Apilimod, XMU-MP-7) Vacuole formation, phosphoinositide levels, trafficking assays [2] [5]
Genetic Manipulation siRNA knockdown of PIKfyve, Vac14, or Fig4 Protein localization, receptor degradation, phenotype rescue [2] [3]
Metabolic Studies Glutamine deprivation, ammonia supplementation, lysosomal neutralization Ammonium accumulation, vacuole size quantification [4]
Trafficking Assays CD8-chimera tracking, Shiga toxin B-subunit transport Kinetics of endosome-to-TGN transport, cargo accumulation [2]
Imaging Approaches Electron microscopy, immunofluorescence, live-cell imaging Compartment morphology, protein colocalization, dynamic processes [2] [5]
Pharmacological Inhibitors and Their Characteristics

Several potent and selective PIKfyve inhibitors have been developed that enable acute perturbation of its enzymatic activity, providing advantages over genetic approaches that may trigger compensatory mechanisms. Apilimod represents one of the most extensively characterized inhibitors, with demonstrated efficacy in blocking SARS-CoV-2 entry and replication [5]. XMU-MP-7 is a more recently developed inhibitor with a distinct 2,4-disubstituted-5H-pyrrolo[3,2-d]pyrimidine scaffold that exhibits high affinity for PIKfyve (average Kd = 6.4 nM) and potent antiviral activity against SARS-CoV-2 and its variants [5].

YM201636 was one of the first well-characterized PIKfyve inhibitors, though it may exhibit off-target effects on Akt phosphorylation at higher concentrations [2]. The characterization of these inhibitors typically includes assessment of their effects on cytoplasmic vacuolization, PI(3,5)P2 levels, and specific trafficking pathways to confirm their on-target activity.

Therapeutic Implications and Applications

Antiviral Applications

The disruption of endolysosomal function through PIKfyve inhibition has emerged as a promising antiviral strategy against several viruses, including SARS-CoV-2 and its variants. PIKfyve inhibitors such as Apilimod and XMU-MP-7 demonstrate potent antiviral activity with half-maximal effective concentration (EC₅₀) values in the low nanomolar range (6.9-12.4 nM for various SARS-CoV-2 variants) [5]. These inhibitors act primarily by blocking viral entry through impairment of endosomal trafficking and cathepsin-mediated processing of viral proteins.

Time-of-addition experiments reveal that PIKfyve inhibitors function at both entry and post-entry stages of the SARS-CoV-2 infection cycle. The rapid induction of cytoplasmic vacuoles (within 20 minutes) and impairment of cathepsin B maturation contribute to the antiviral effects by creating an environment that is refractory to viral replication [5]. Importantly, the antiviral activity of PIKfyve inhibitors remains effective against variants of concern including Omicron, suggesting that targeting this host pathway may provide broader protection against evolving viruses compared to direct antiviral agents [5].

Anti-inflammatory and Oncology Applications

Beyond antiviral applications, PIKfyve inhibition demonstrates potential for anti-inflammatory therapy. The small molecule APY0201, identified as a PIKfyve inhibitor, shows selective inhibition of IL-12/23 production without affecting TNF-α release, suggesting specific immunomodulatory effects that could be beneficial for treating autoimmune and inflammatory conditions [6]. This selective cytokine inhibition occurs through a mechanism distinct from general immunosuppression, potentially offering a improved therapeutic window for inflammatory diseases.

In cancer biology, PIKfyve inhibition affects cell migration through disruption of integrin recycling, with demonstrated impairment of wound healing in cultured cells and primary cardiac fibroblasts [3]. This effect on cell motility, combined with potential induction of non-apoptotic cell death in certain cancer types, positions PIKfyve as a potential target for oncotherapeutic development. However, the therapeutic window for cancer applications requires careful evaluation given the essential role of PIKfyve in normal cellular physiology.

Conclusion and Future Perspectives

PIKfyve represents a central regulator of endolysosomal homeostasis through its production of PI(3,5)P₂ and coordination of multiple membrane trafficking pathways. Inhibition of PIKfyve triggers a characteristic sequence of events beginning with phosphoinositide imbalance, leading to ammonium accumulation, osmotic swelling, and culminating in the formation of enlarged cytoplasmic vacuoles. These morphological changes are accompanied by functional impairments in receptor recycling, autophagy, and degradative pathways.

References

PIKfyve-IN-2 mechanism of action in autophagy regulation

Author: Smolecule Technical Support Team. Date: February 2026

The Central Role of PIKfyve in Autophagy

PIKfyve is a lipid kinase critical for maintaining endolysosomal system homeostasis. Its primary function is to phosphorylate phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), one of the lowest abundance but most crucial phosphoinositides [1] [2].

The diagram below illustrates how PIKfyve inhibition impacts the autophagy pathway.

G PIKfyve Inhibition Disrupts Autophagic Flux Autophagosome Autophagosome Amphisome Amphisome Autophagosome->Amphisome Fuses with MVB Autolysosome Autolysosome Amphisome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Autolysosome->Degradation Cargo Degradation & Recycling PIKfyveInhibition PIKfyve Inhibition PIKfyveInhibition->Autophagosome 1. Impairs Fusion PIKfyveInhibition->Lysosome 2. Disrupts Function Vacuolation Vacuolated Lysosomes PIKfyveInhibition->Vacuolation SecretoryAutophagy Secretory Autophagy (Exosome Release) PIKfyveInhibition->SecretoryAutophagy BlockedFlux Accumulation of Autophagosomes & Substrates (e.g., p62) PIKfyveInhibition->BlockedFlux

PIKfyve inhibition disrupts autophagic flux at multiple points, primarily by impairing lysosomal function and fusion with autophagosomes, leading to cargo accumulation and alternative secretion pathways.

Documented Cellular Consequences of PIKfyve Inhibition

The disruption of PI(3,5)P2 synthesis by PIKfyve inhibitors leads to several well-documented cellular phenotypes, which are consistent across multiple studies, even if the specific data for PIKfyve-IN-2 is not publicly available.

Observed Phenotype Underlying Mechanism & Experimental Evidence
Endolysosomal Vacuolation Inhibition causes swelling of late endosomes/lysosomes. Demonstrated by quantitative electron microscopy showing increased MVB size/number [3] [4].
Impaired Autophagic Flux Blockade of autophagosome-lysosome fusion/degradation. Immunoblot shows LC3-II accumulation; confocal microscopy shows altered mCherry-GFP-LC3 puncta [3] [5].
Secretory Autophagy Cells secrete autophagic cargo via exosomes. Mass spectrometry and immunoblotting show autophagy proteins (p62, LC3) in exosomal fractions from inhibitor-treated cells [4].
Accumulation of Autophagy Substrates Increase in proteins like p62/SQSTM1. Immunoblotting and immunofluorescence confirm buildup, indicating blocked degradation [3] [4].

References

PIKfyve-IN-2 effect on endosomal membrane trafficking and recycling

Author: Smolecule Technical Support Team. Date: February 2026

The PIKfyve Lipid Kinase and Its Role in Cellular Trafficking

PIKfyve is a key lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) [1] [2]. This lipid is critical for maintaining endolysosomal system integrity and regulating multiple membrane trafficking pathways.

The VPS34-PIKfyve phosphoinositide cascade is a crucial regulatory pathway. VPS34, a Class III PI3-Kinase, produces PI3P on endosomal membranes, which serves as both a signaling molecule and a substrate for PIKfyve [1]. The coordinated action of these kinases is essential for the function of the Retriever-mediated recycling pathway.

The diagram below illustrates this core pathway and the impact of its inhibition.

G VPS34 VPS34 (PI3-Kinase) PI3P PI3P VPS34->PI3P Synthesizes PIKfyve PIKfyve (Lipid Kinase) PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Synthesizes Recycling Retriever Complex Recruitment (Cargo Recycling) PI35P2->Recycling Promotes Inhibition PIKfyve Inhibition Inhibition->PIKfyve Vacuolation Endosomal Vacuolation & Recycling Block Inhibition->Vacuolation

Core PIKfyve pathway and inhibition effects. PIKfyve inhibition blocks PI(3,5)P2 production, disrupting recycling and causing endosomal vacuolation.

Documented Cellular Effects of PIKfyve Inhibition

Inhibition of PIKfyve disrupts key cellular processes, primarily by preventing the production of PI(3,5)P2. The table below summarizes the major observed effects and the inhibitors used to study them.

Observed Effect Experimental Model Inhibitor(s) Used Key Findings
Impaired Endosomal Recycling MDCK cells [3] YM201636 Blocked continuous recycling of claudin-1 and claudin-2; delayed epithelial barrier formation.
Mammalian cells [1] YM201636, Apilimod Displaced Retriever/CCC complexes from endosomes; reduced surface levels of β1-integrin, impacting cell migration.
Endolysosomal Vacuolation & Cell Death Mouse hippocampal neurons [4] YM201636 Caused vacuolation of endolysosomal membranes, dysregulated autophagy, and led to apoptosis-independent neuronal cell death.
Disrupted Autophagy Flux Various cancer models [5] Apilimod, ESK981 Blocked autophagy flux and lysosomal function, creating a metabolic vulnerability in pancreatic cancer.
Altered Endosomal pH & Cargo Processing Cellular SARS-CoV-2 infection models [6] UNI418, Apilimod Inhibited proteolytic activation of cathepsins, preventing viral spike protein processing and endosomal escape.

Experimental Approaches for Studying PIKfyve Inhibition

The following methodologies are commonly used to investigate PIKfyve function and inhibitor effects.

  • Wound Healing / Cell Migration Assay: Used to demonstrate PIKfyve's role in cell migration. Cells are grown to confluence, a "wound" is created, and closure is monitored over time with and without PIKfyve inhibitors (e.g., apilimod, YM201636) [1].
  • Endocytic Recycling Assay (Biotinylation): Quantifies protein recycling. Cell surface proteins are labeled with a cleavable biotin reagent. After internalization, remaining surface biotin is stripped. The amount of biotinylated protein returning to the surface over time is measured, showing recycling blockade by PIKfyve inhibitors [3].
  • Cellular Thermal Shift Assay (CETSA): Confirms direct target engagement of inhibitors. Cells treated with a compound are heated, denaturing and precipitating unbound proteins. If the compound binds and stabilizes the target protein, it remains in solution at higher temperatures [6] [5].
  • Analysis of Autophagy Flux (mCherry-GFP-LC3 Assay): Monitors autophagy progression. The LC3 protein is tagged with both acid-sensitive GFP and acid-insensitive mCherry. In autolysosomes, GFP signal is quenched by low pH while mCherry persists. PIKfyve inhibition arrests autophagy, preventing this quenching [6].

Landscape of PIKfyve Inhibitors

While data on PIKfyve-IN-2 is sparse, other inhibitors serve as key tools and therapeutic candidates. The table below compares several documented PIKfyve inhibitors.

Inhibitor Name Key Characteristics Reported Uses & Findings
Apilimod Well-characterified, has undergone clinical trials (e.g., for Crohn's disease, B-cell lymphoma) [5] [7]. Used to study viral entry (SARS-CoV-2, Ebola), cancer metabolism, and retriever-mediated recycling [1] [6] [5].
YM201636 A widely used research tool; lacks the hydrazone group suspected to cause instability in apilimod in cell culture [7]. Used in foundational studies on endosomal recycling, tight junction dynamics, neuronal vacuolation, and autophagy [1] [3] [4].
SGC-PIKFYVE-1 & Probes A potent, selective chemical probe; optimized to create compound 40 with improved in vivo stability [7]. Used for highly selective cellular target engagement studies; next-generation probes are being developed for in vivo use [7].
ESK981 A multi-kinase inhibitor that targets PIKfyve and has passed a Phase 1 clinical trial [5]. Shown to block PDAC tumor growth and create synthetic lethality with KRAS-MAPK pathway inhibition [5].
UNI418 A dual inhibitor of PIKfyve and PIP5K1C [6]. Prevents SARS-CoV-2 entry by blocking both cathepsin L activation (via PIKfyve) and ACE2-mediated endocytosis (via PIP5K1C) [6].

Interpretation and Research Recommendations

  • This compound Context: The specific compound "this compound" is not detailed in the current search results. It may be a research compound from a commercial supplier or an internal code name from a specific research paper not covered here.
  • General Mechanism Applies: Despite the lack of specific data, it is highly likely that this compound would exert its effects through the core mechanism of inhibiting PI(3,5)P2 production, leading to the trafficking defects described.
  • Future Research Directions: The field is moving toward developing more stable, selective inhibitors (e.g., compound 40 from [7]) and exploring combination therapies, especially in oncology (e.g., with KRAS inhibitors [5]).

References

Application Note: Targeting Retriever-Mediated Recycling via PIKfyve Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To outline the mechanism and provide a methodological protocol for inhibiting retriever-mediated recycling on endosomes using PIKfyve inhibitors, based on the established role of PIKfyve in controlling a phosphoinositide cascade essential for this process.

1. Scientific Background and Rationale

Retriever-mediated recycling is a cellular pathway that facilitates the return of certain cargoes from endosomes back to the cell surface. Recent research has identified a phosphoinositide lipid cascade, regulated by the lipid kinases VPS34 and PIKfyve, as a critical regulator of this pathway [1] [2].

  • PIKfyve's Central Role: PIKfyve is a lipid kinase that is the sole source of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and a major contributor to phosphatidylinositol 5-phosphate (PI(5)P) [3] [2]. Inhibition of PIKfyve depletes these signaling lipids.
  • The Phosphoinositide Cascade: A proposed model suggests that VPS34 first generates phosphatidylinositol 3-phosphate (PI(3)P) on endosomes. PIKfyve then binds to and is activated by PI(3)P, converting it to PI(3,5)P₂ [2]. This production of PI(3,5)P₂ is essential for the recruitment and function of the retriever complex. Therefore, inhibiting PIKfyve disrupts this lipid cascade, leading to a failure in retriever-mediated recycling and a subsequent accumulation of cargo within endosomes [1] [2].

The following diagram illustrates this key signaling pathway and the proposed point of inhibition for PIKfyve-IN-2.

G PIKfyve-Dependent Signaling in Retriever-Mediated Recycling Start Early Endosome PI3P PI(3)P Generation (VPS34 Complex II) Start->PI3P VPS34 Activity PIKfyveAct PIKfyve Activation & PI(3,5)P2 Production PI3P->PIKfyveAct Binds & Activates RetrieverRec Retriever Complex Recruitment PIKfyveAct->RetrieverRec Produces PI(3,5)P2 EndosomeAcc Cargo Accumulation in Endosomes PIKfyveAct->EndosomeAcc Leads to Recycling Cargo Recycling to Plasma Membrane RetrieverRec->Recycling Mediates PIKfyveIN2 This compound (Inhibitor) PIKfyveIN2->PIKfyveAct Inhibits

2. Proposed Experimental Protocol for Using this compound

This protocol provides a general framework for using this compound in cell-based assays. You must optimize critical parameters for your specific experimental system.

2.1. Materials

  • Cell Lines: Appropriate cell models (e.g., HeLa, MEFs, or cancer cell lines like pancreatic ductal adenocarcinoma models) [4].
  • Inhibitor: this compound (commercially available from biochemical suppliers). Prepare a 10-50 mM stock solution in DMSO and store at -20°C.
  • Controls: Vehicle control (DMSO at the same concentration as used for the inhibitor).

2.2. Inhibition and Functional Assay Workflow

A typical workflow to assess the functional impact of PIKfyve inhibition on recycling is outlined below.

G Experimental Workflow for Recycling Assay cluster_1 Pre-treatment cluster_2 Pulse-Chase Assay cluster_3 Analysis Step1 Plate Cells and Allow to Adhere Step2 Pre-treat with this compound (or DMSO control) Step1->Step2 Step3 'Pulse': Internalize Recycling Cargo Step2->Step3 Step4 'Chase': Wash & Incubate to Allow Recycling Step3->Step4 Step5 Quantify Cargo at Plasma Membrane Step4->Step5 Step6 Image Lysosomes & Cargo (e.g., via Immunofluorescence) Step5->Step6

2.3. Detailed Steps

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blot, multi-well glass-bottom dishes for imaging) and culture until they reach 60-80% confluency.
  • Inhibitor Treatment: Pre-treat cells with this compound for a defined period. The table below summarizes key parameters to optimize. After pre-treatment, the assay of choice (e.g., pulse-chase) can be performed.
  • Functional Recycling Assay (Example: Pulse-Chase): This assay tracks the journey of a specific cargo.
    • Pulse: Incubate cells with an antibody against a surface cargo receptor (e.g., CI-M6PR, CD8) at 4°C to allow binding without internalization. Then, shift cells to a warm medium (e.g., 37°C) for a short period (e.g., 10-30 minutes) to allow synchronized internalization of the antibody-bound cargo.
    • Chase: Remove the surface-bound antibody by washing with a low-pH buffer or using a protease. Then, return the cells to warm, inhibitor-containing medium. During this "chase" period, internalized cargo that is successfully recycled will return to the cell surface.
  • Validation and Readouts: To confirm that the observed effects are due to successful PIKfyve inhibition, use the following validation methods and readouts.

Table 1: Key Experimental Parameters for PIKfyve Inhibition

Parameter Recommended Starting Range Purpose & Notes
Working Concentration 100 nM - 1 µM Must be titrated for each cell line. Monitor for excessive toxicity.
Pre-treatment Time 30 minutes - 4 hours Time for lipid pool disruption [4].
Assay Duration 1 - 8 hours Dependent on cargo recycling kinetics.
Validation: Lipid Analysis Measure PI(3,5)P₂ / PI(5)P levels Gold-standard validation via ELISA or mass spectrometry [3].
Validation: Morphology Lysosome enlargement A robust, easily observable phenotypic marker of PIKfyve inhibition [2].

Table 2: Assay Readouts for Retriever-Mediated Recycling

Readout Method What to Measure Interpretation
Flow Cytometry Surface levels of recycled cargo receptor during the "chase" period. Reduced signal recovery in inhibitor-treated cells indicates impaired recycling.
Immunofluorescence / Confocal Microscopy Co-localization of internalized cargo with endosomal/lysosomal markers (e.g., LAMP1) after the chase. Increased co-localization in treated cells indicates cargo trapping intracellularly.
Western Blot Protein degradation kinetics or steady-state levels of recycled cargoes. Increased degradation/loss of cargo suggests failed recycling and lysosomal degradation.

3. Expected Outcomes and Interpretation

  • Successful Inhibition: Cells treated with this compound should display a significant loss of PI(3,5)P₂ and/or PI(5)P, along with visible lysosomal swelling, serving as a primary validation of target engagement [3] [2].
  • Inhibited Recycling: In functional assays, inhibitor-treated cells will show a marked decrease in the return of cargo to the plasma membrane and an accumulation of cargo within enlarged endolysosomal compartments compared to DMSO-treated controls [1] [2].
  • Specificity Considerations: The effects of this compound on retriever-mediated recycling are likely a direct consequence of depleting its lipid products. However, given the pleiotropic roles of PIKfyve in lysosomal function and autophagy [4], secondary effects can occur. Using multiple, distinct cargoes for the retriever complex can help strengthen conclusions about the pathway's specific inhibition.

Key Takeaways

  • Core Mechanism: this compound is proposed to inhibit retriever-mediated recycling by blocking the production of PI(3,5)P₂, a key lipid signal for the recruitment of the retriever complex to endosomes [1] [2].
  • Critical Validation: Always include phenotypic (lysosomal enlargement) and biochemical (depletion of PI(3,5)P₂) readouts to confirm successful PIKfyve inhibition in your experiments.
  • Protocol Flexibility: The provided protocol is a template. Parameters like inhibitor concentration, treatment time, and cargo selection must be optimized for your specific research model.

References

Comprehensive Application Notes and Protocols: Using PIKfyve-IN-2 to Study Integrin Trafficking and Cell Migration

Author: Smolecule Technical Support Team. Date: February 2026

Background and Scientific Rationale

Phosphoinositide signaling represents a crucial regulatory system in eukaryotic cells, with PIKfyve (phosphoinositide kinase, FYVE-type zinc finger containing) occupying a central position in this network. PIKfyve is a lipid kinase that primarily converts phosphatidylinositol 3-phosphate (PI3P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), one of the lowest abundance phosphoinositides in cells. Additionally, PIKfyve serves as the primary source for cellular pools of phosphatidylinositol 5-phosphate (PI5P), either through direct synthesis or via phosphatase action on PI(3,5)P2 [1] [2] [3]. These low-abundance signaling lipids play critical roles in cellular homeostasis, membrane trafficking, and transcription, with their levels tightly regulated by a protein complex that includes PIKfyve, Fig4, and Vac14 [1].

The connection between PIKfyve activity and integrin trafficking has emerged as a significant research area, particularly in the context of cell migration and cancer metastasis. Recent studies have revealed that PIKfyve coordinates with the upstream PI3-kinase VPS34 to regulate a phosphoinositide cascade that controls retriever-mediated recycling on endosomes [4] [3]. This pathway is essential for the recycling of various cell surface receptors, including β1-integrins, which are transmembrane proteins that control cell migration through regulation of focal adhesion complexes [4]. Inhibition of PIKfyve disrupts this recycling pathway, leading to impaired integrin trafficking and subsequent defects in cell migration, making PIKfyve inhibitors like PIKfyve-IN-2 valuable tools for studying these processes [4] [3].

Mechanisms of Action and Physiological Relevance

Molecular Pathways Regulated by PIKfyve

Table 1: Key Phosphoinositides in Integrin Trafficking and Cell Migration

Phosphoinositide Abundance Primary Enzymes Role in Trafficking/Migration
PI(3,5)P2 0.04% of total PPIs in MEFs (125-fold less than PI(4,5)P2) PIKfyve (synthesis), Fig4 (turnover) Regulates Retriever-CCC complex recruitment to endosomes
PI5P ~0.5% of total PI in MEFs (similar to PI3P) PIKfyve (primary source), myotubularins Potential role in T cell signaling and trafficking
PI3P ~0.5% of total PI in MEFs VPS34 (synthesis) Recruits SNX17; upstream of PIKfyve pathway
PI(4,5)P2 Most abundant PPI PIP kinases Plasma membrane identity; early endocytosis steps

The PIKfyve-VPS34 phosphoinositide cascade represents an ordered pathway regulating endosomal recycling. VPS34 first produces PI3P, which serves as both a membrane identity signal and a substrate for PIKfyve. PI3P recruits SNX17 (sorting nexin 17) to endosomes in an early step of the pathway [4] [3]. PIKfyve then converts PI3P to PI(3,5)P2, which is required for the subsequent recruitment of the Retriever complex and CCC complex (composed of CCDC22, CCDC93, and COMMD proteins) to endosomal membranes [4]. This coordinated pathway facilitates the recycling of numerous cell surface receptors through the SNX17-Retriever-CCC-WASH pathway, with integrins being among the best-characterized cargoes [4] [3].

When PIKfyve is inhibited by compounds such as this compound, the disruption of this phosphoinositide cascade leads to dismantling of the recycling machinery. Specifically, PIKfyve inhibition results in the displacement of the Retriever and CCC complexes from endosomes, effectively blocking the recycling of integrins and other cargoes back to the plasma membrane [4]. This molecular mechanism explains the profound effects of PIKfyve inhibition on cell migration, as integrin recycling is essential for the dynamic regulation of focal adhesions during cell movement.

Physiological and Pathological Significance

The PIKfyve pathway has demonstrated importance in multiple physiological contexts. Genetic studies have revealed that complete knockout of PIKfyve results in very early embryonic lethality, while hypomorphic mutants (expressing approximately 10% of wild-type PIKfyve levels) die perinatally with defects in multiple organs including the nervous system, heart, lung, and kidneys [3]. Mutations in components of the PIKfyve complex (PIKfyve, Fig4, and Vac14) have been linked to several human neurological diseases, including Charcot-Marie-Tooth syndrome and amyotrophic lateral sclerosis [1] [3].

In the context of cancer biology, PIKfyve-regulated integrin trafficking has emerged as a critical factor in cell migration and invasion. Multiple studies using chemically distinct PIKfyve inhibitors (YM201636 and apilimod) have demonstrated that PIKfyve activity is required for efficient cell migration in wound healing assays [4] [3]. In cultured cells, PIKfyve inhibition delayed wound healing by 40-45% compared to vehicle controls without significantly affecting cell viability or proliferation, indicating that the effect specifically reflects decreased migration capability rather than general toxicity [4] [3]. Similar results were observed in primary cells, including neonatal cardiac fibroblasts, where PIKfyve inhibition impaired wound closure by approximately 21% [4].

Quantitative Experimental Findings

Table 2: Experimental Effects of PIKfyve Inhibition on Cellular Processes

Experimental System Treatment Key Findings Magnitude of Effect Citation
Wound healing (cultured cells) Apilimod vs vehicle Delay in wound healing 45% delay [4] [3]
Wound healing (cultured cells) YM201636 vs vehicle Delay in wound healing 40% delay [4] [3]
Wound healing (primary cardiac fibroblasts) YM201636 vs vehicle Impairment of wound closure 21% impairment [4]
Fibroblasts (hypomorphic PIKfyve mutant) Genetic reduction (90% PIKfyve decrease) Reduced PI(3,5)P2 and PI5P levels ~50% reduction [3]
Retriever complex localization PIKfyve inhibition Displacement from endosomes Significant displacement [4]
β1-integrin surface levels PIKfyve inhibition Decreased active integrin recycling Marked decrease [4] [5]
Early endosome morphology PIKfyve inhibition Enlarged endosomes Significant enlargement [4] [3]

The quantitative effects of PIKfyve inhibition extend beyond simple migration assays. Studies have shown that PIKfyve hypomorphic mutant fibroblasts (PIKfyveβ-geo/β-geo) that express approximately 10% of wild-type PIKfyve levels exhibit approximately half the normal levels of both PI(3,5)P2 and PI5P [3]. This partial reduction in PIKfyve products is sufficient to cause significant defects in cell migration and integrin trafficking, suggesting that even moderate inhibition of PIKfyve can have functional consequences [3].

The relationship between PIKfyve and integrin trafficking is further supported by research on Rabgap1 (also known as GAPCenA), which promotes recycling of active β1 integrins to support cell migration [5]. Rabgap1 interacts with the membrane-proximal NPxY motif in the cytoplasmic domain of β1 integrin subunits on endosomes and facilitates active β1 integrin recycling through attenuation of Rab11 activity [5]. Silencing Rabgap1 leads to intracellular accumulation of active β1 integrins, alters focal adhesion formation, and decreases cell migration and cancer cell invasion, phenocopying many aspects of PIKfyve inhibition [5].

Detailed Experimental Protocols

Protocol 1: Assessing Integrin Trafficking and Recycling Using this compound

Purpose: To evaluate the effects of PIKfyve inhibition on integrin trafficking and recycling using this compound.

Materials:

  • This compound (typically prepared as 10-100 mM stock solution in DMSO)
  • Appropriate cell culture system (cancer cell lines or primary cells)
  • Antibodies for integrin detection (e.g., anti-β1-integrin for surface staining)
  • Immunofluorescence reagents (fixatives, permeabilization buffers, fluorescent secondary antibodies)
  • Confocal microscopy equipment

Procedure:

  • Cell Preparation: Plate cells on glass coverslips in appropriate culture medium and allow to adhere overnight.
  • Inhibitor Treatment: Treat cells with this compound at optimized concentrations (typically in the range of 1-10 μM, based on preliminary dose-response experiments) for predetermined timepoints (e.g., 2, 4, 8, 24 hours). Include DMSO-only treated controls.
  • Surface Integrin Staining: For surface integrin detection, incubate live cells with anti-integrin antibodies on ice for 30-60 minutes to prevent internalization during staining.
  • Fixation and Processing: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 if intracellular staining is required.
  • Immunofluorescence: Incubate with appropriate fluorescent secondary antibodies and counterstain for endosomal markers (e.g., EEA1 for early endosomes, Rab11 for recycling endosomes) and nuclei (DAPI).
  • Imaging and Analysis: Acquire images using confocal microscopy. Quantify integrin localization to endosomal compartments and surface levels using image analysis software.

Technical Notes:

  • Critical Step: Maintain consistent staining conditions between treated and control samples to enable quantitative comparisons.
  • Troubleshooting: If effects are minimal, consider longer treatment times or combination with serum starvation to enhance dependence on recycling pathways.
  • Validation: Confirm PIKfyve inhibition efficacy by monitoring PI(3,5)P2-dependent processes, such as endosomal morphology (PIKfyve inhibition typically causes endosomal enlargement).
Protocol 2: Cell Migration Assays with this compound

Purpose: To quantify the effects of PIKfyve inhibition on cell migration using wound healing/scratch assays.

Materials:

  • This compound (prepared as stock solution)
  • Cell culture system with appropriate growth medium
  • Culture-inserts or wound-making tools (e.g., pipette tips)
  • Live-cell imaging system (if available) or standard microscopy equipment
  • Image analysis software

Procedure:

  • Cell Seeding: Seed cells in culture-inserts or create confluent monolayers on culture dishes.
  • Wound Creation: Once cells reach confluence, create a uniform wound using a sterile tip or remove culture-inserts.
  • Inhibitor Treatment: Add this compound at predetermined concentrations to treatment groups; include DMSO vehicle controls.
  • Image Acquisition: Capture images at the wound edge immediately after wounding (t=0) and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours.
  • Quantification: Measure wound area at each timepoint using image analysis software. Calculate migration rate as percentage wound closure over time.

Technical Notes:

  • Critical Step: Maintain consistent inhibitor concentration throughout the assay period.
  • Troubleshooting: If cell proliferation is a concern, consider using mitomycin-C pretreatment or performing the assay in serum-reduced conditions to minimize proliferation-dependent effects.
  • Validation: Confirm that observed effects are not due to cytotoxicity by performing parallel viability assays (e.g., MTT, ATP-based assays).
Protocol 3: Biochemical Analysis of PIKfyve-Dependent Signaling

Purpose: To examine molecular events downstream of PIKfyve inhibition, including phosphoinositide levels and complex displacement.

Materials:

  • This compound
  • Lipid extraction reagents (chloroform:methanol:water mixtures)
  • antibodies against Retriever/CCC complex components (e.g., VPS35L, VPS26C, CCDC22, CCDC93)
  • Western blot equipment or HPLC apparatus for lipid analysis

Procedure:

  • Cell Treatment: Treat cells with this compound for optimized timepoints.
  • Subcellular Fractionation: Separate membrane and cytosolic fractions using differential centrifugation.
  • Complex Localization Analysis:
    • For biochemical assessment: Perform Western blotting on fractionated samples for Retriever/CCC components.
    • For morphological assessment: Use immunofluorescence with antibodies against complex components.
  • Lipid Analysis (Advanced): Extract lipids using chloroform:methanol mixtures and analyze PI(3,5)P2 levels via HPLC or specialized lipid detection assays.

Technical Notes:

  • Critical Step: For lipid analysis, work rapidly and with appropriate controls as phosphoinositides are low abundance and turn over rapidly.
  • Troubleshooting: If fractionation purity is concerns, include organelle-specific markers in Western blot analyses.

Data Analysis and Interpretation

Expected Results and Their Significance

The experimental protocols using this compound should yield consistent data showing impaired integrin trafficking and reduced cell migration. Specifically, in the integrin trafficking assays, PIKfyve inhibition should result in intracellular accumulation of integrins within enlarged endosomal compartments, with corresponding decrease in surface levels of active integrins [4] [5]. In migration assays, expect significant delay in wound closure without concomitant effects on cell viability, indicating specific impairment of migratory capacity rather than general toxicity [4] [3].

The molecular analysis should demonstrate displacement of Retriever and CCC complexes from endosomal membranes following PIKfyve inhibition, confirming the mechanism through which PIKfyve regulates the recycling pathway [4]. This molecular phenotype provides crucial validation that the observed cellular effects are specifically linked to the intended mechanism of action.

Troubleshooting Common Experimental Issues
  • Minimal Phenotype: If PIKfyve inhibition produces minimal effects, consider cell type-specific differences in dependence on PIKfyve-mediated recycling. Some cell types may utilize alternative trafficking pathways.
  • Excessive Toxicity: If cytotoxicity is observed at effective inhibitory concentrations, optimize treatment duration and concentration, or consider alternative dosing strategies such as pulsatile treatment.
  • Variable Effects Between Assays: Recognize that different migration assays (wound healing, Transwell, etc.) may show varying sensitivity to PIKfyve inhibition based on their dependence on recycling pathways.

Research Applications and Therapeutic Implications

The experimental use of this compound extends across multiple research domains. In basic cell biology, it serves as a precision tool for dissecting the role of phosphoinositide signaling in membrane trafficking and cytoskeletal dynamics. In cancer biology, it helps elucidate mechanisms underlying metastasis and may inform therapeutic strategies targeting invasive behavior [4] [3]. In immunology, emerging evidence suggests roles for PIKfyve products in immune cell migration and function, potentially extending the applications of this compound to immunological research [6] [7].

The paradoxical situation where PIKfyve inhibitors are being investigated as therapeutic agents for diverse conditions—including some neurodegenerative diseases, certain cancers, and even SARS-CoV-2 infection—while loss-of-function mutations in the PIKfyve complex components cause severe neurological diseases [1] [2] highlights the complex therapeutic potential of this pathway. This paradox underscores the importance of context-dependent effects and the need for precisely targeted therapeutic applications.

Visual Representation of Key Mechanisms

To facilitate understanding of the complex relationships in PIKfyve-dependent integrin trafficking, the following diagram illustrates the key molecular pathways and the points of this compound intervention:

G cluster_pathway PIKfyve-Dependent Recycling Pathway VPS34 VPS34 PI3P PI3P VPS34->PI3P Synthesizes PIKfyve PIKfyve PI3P->PIKfyve Substrate for SNX17 SNX17 PI3P->SNX17 Recruits PI35P2 PI35P2 PIKfyve->PI35P2 Produces Retriever Retriever PI35P2->Retriever Recruits IntegrinRecycling IntegrinRecycling SNX17->IntegrinRecycling Initiates CCC CCC Retriever->CCC Interacts with CCC->IntegrinRecycling Facilitates CellMigration CellMigration IntegrinRecycling->CellMigration Supports PIKfyveIN2 PIKfyveIN2 PIKfyveIN2->PIKfyve Inhibits PIKfyveIN2->PI35P2 Reduces

Diagram Title: PIKfyve Inhibition Disrupts Integrin Recycling Pathway

This diagram illustrates how this compound inhibits PIKfyve kinase activity, reducing PI(3,5)P2 production, which subsequently leads to displacement of the Retriever and CCC complexes from endosomes, ultimately impairing integrin recycling and cell migration. The VPS34-PIKfyve phosphoinositide cascade is highlighted as an ordered pathway essential for coordinating these trafficking events.

Conclusion

This compound represents a powerful pharmacological tool for investigating the intricate relationships between phosphoinositide signaling, integrin trafficking, and cell migration. The application notes and protocols detailed herein provide researchers with a comprehensive framework for employing this compound in diverse experimental contexts. Through its specific inhibition of PIKfyve kinase activity, this compound enables precise dissection of a critical regulatory node in cellular trafficking pathways with broad implications for understanding both fundamental biology and disease mechanisms.

References

Comprehensive Application Notes & Protocols: Using PIKfyve Inhibition to Modulate Tight Junction Protein Recycling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PIKfyve Biology and Tight Junction Dynamics

Tight junctions represent crucial intercellular diffusion barriers in epithelial tissues, with their core functional components including claudin family proteins that determine paracellular selectivity. Rather than existing as static structures, tight junctions undergo continuous molecular remodeling at steady state, with individual proteins displaying rapid movement within junctions and undergoing constant endocytosis and recycling back to the plasma membrane. Understanding these dynamic processes is critically important as tight junction alterations occur in various pathological conditions including cancer and inflammatory bowel disease [1] [2] [3].

The lipid kinase PIKfyve serves as a central regulator of endosomal trafficking through its production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), one of the lowest abundance phosphoinositides that plays critical roles in cellular homeostasis and membrane trafficking [4] [5]. PIKfyve exists in an evolutionarily conserved complex with the scaffold protein Vac14 and lipid phosphatase Fig4, which together tightly regulate cellular PI(3,5)P2 and PI(5)P levels [4]. Small molecule inhibitors of PIKfyve, including YM201636 and apilimod, have emerged as valuable tools for investigating endosomal trafficking and have potential therapeutic applications in cancer, neurodegenerative diseases, and SARS-CoV-2 infection [4] [5] [6].

Experimental Findings and Quantitative Data

Key Effects of PIKfyve Inhibition on Tight Junction Proteins

Treatment of MDCK epithelial cells with the PIKfyve inhibitor YM201636 produces differential effects on various tight junction components, revealing specific rather than generalized disruption of junctional dynamics [1] [2] [3]:

  • Claudin-1: Shows dramatic intracellular accumulation following YM201636 treatment (visible within 30 minutes, extensive after 2 hours) with corresponding reduction in plasma membrane localization [1] [3]
  • Claudin-2: Displays similar intracellular accumulation and blocked recycling, colocalizing with claudin-1 in intracellular compartments [3]
  • Claudin-4: Exhibits negligible endocytosis and no detectable intracellular accumulation after YM201636 treatment [1] [2]
  • Other junction proteins (ZO-1, occludin, E-cadherin, aPKCζ/ι): Localization remains unaffected by YM201636 treatment [1] [3]
Quantitative Analysis of Trafficking Defects

Table 1: Biotinylation Assay Results of Claudin Trafficking in MDCK Cells

Parameter Control Cells YM201636 Treated Measurement Method
Claudin-1 Endocytosis (60 min) 35% of surface labeled protein internalized 100% of surface labeled protein internalized Surface biotinylation and internalization assay [2] [3]
Claudin-1 Recycling (20 min) Majority of internalized claudin-1 recycled to surface No detectable recycling of internalized claudin-1 Streptavidin stripping after internalization period [2] [3]
Claudin-2 Recycling Significant recycling without degradation Complete blockade of recycling with intracellular accumulation Biotinylation assay with degradation control [3]
Epithelial Barrier Formation Normal progression Delayed formation Permeability barrier assay [1] [2]
Functional Consequences in Disease Models

Table 2: Effects of PIKfyve Inhibition in Disease Models

Cell Type/Disease Model PIKfyve Inhibitor Key Findings Potential Mechanisms
Non-small cell lung cancer (NSCLC) cells (Calu-1, H1299, HCC827) YM201636 Dose-dependent inhibition of proliferation and malignancy potential; altered claudin expression profiles [7] Modified CLDN1, CLDN3, CLDN5 expression; EGFR pathway involvement [7]
CD11c+ dendritic cells in tumor immunity Apilimod Enhanced DC function and T cell immunity; restrained tumor growth; potentiated ICB efficacy [6] Selective alteration of non-canonical NF-κB pathway; increased XCR1+ cDC1 subset [6]
Cell migration models YM201636, Apilimod 40-45% delay in wound healing; impaired cell migration [8] Disrupted integrin recycling via SNX17-Retriever-CCC-WASH pathway [8]

Application Notes

Research Applications for PIKfyve Inhibitors
  • Barrier Function Studies: YM201636 can be utilized to investigate the dynamic maintenance of epithelial barriers by selectively disrupting claudin-1 and claudin-2 recycling without affecting other junctional components [1] [2]
  • Cancer Metastasis Research: PIKfyve inhibitors show promise for studying tumor cell migration and invasion mechanisms, particularly through their effects on integrin recycling and focal adhesion dynamics [8] [7]
  • Immunotherapy Potentiation: Apilimod treatment enhances dendritic cell function and T cell priming, suggesting applications in combination with immune checkpoint blockade therapy [6]
  • Trafficking Pathway Elucidation: These inhibitors serve as specific tools for dissecting endosomal recycling pathways, particularly the SNX17-Retriever-CCC-WASH route [8]
Practical Implementation Guidance
  • Inhibitor Selection: YM201636 and apilimod represent chemically distinct PIKfyve inhibitors with similar cellular effects but potentially different off-target profiles; apilimod demonstrates greater specificity and has been used in clinical trials [8] [6]
  • Time Course Considerations: Intracellular accumulation of claudin-1 is detectable within 30 minutes of YM201636 treatment, with extensive accumulation observed by 2 hours [3]
  • Cell Type Variability: Effects on claudin trafficking vary by cell type, with MDCK cells showing robust recycling of claudin-1 and claudin-2 but not claudin-4 [1] [2]
  • Functional Assessment: Barrier function assays should be performed in parallel with localization studies, as YM201636 treatment delays epithelial barrier formation despite some junctional proteins remaining localized properly [1] [2]

Detailed Experimental Protocols

Protocol 1: Inhibition of Claudin Recycling in Epithelial Cells

Purpose: To block constitutive recycling of claudin-1 and claudin-2 in MDCK cells using YM201636 [1] [2] [3]

Materials:

  • MDCK cells (or other epithelial cell lines)
  • YM201636 (PIKfyve inhibitor, 1-5 µM working concentration)
  • DMSO (vehicle control)
  • Complete cell culture medium
  • Fixation and immunostaining reagents
  • Anti-claudin-1, anti-claudin-2 antibodies

Procedure:

  • Culture MDCK cells to confluence on appropriate surfaces (coverslips, Transwell filters, or culture dishes)
  • Prepare fresh YM201636 solution in DMSO and dilute in culture medium to final concentration of 1-5 µM (ensure final DMSO concentration ≤0.1%)
  • Replace cell culture medium with YM201636-containing medium or vehicle control
  • Incubate cells for desired time period (30 minutes to 4 hours, depending on application)
  • Fix cells and perform immunostaining for claudin-1 and claudin-2
  • Analyze localization patterns using fluorescence microscopy
  • For barrier function assays, measure transepithelial electrical resistance (TEER) over time

Expected Results:

  • Intracellular accumulation of claudin-1 and claudin-2 within 2 hours
  • Partial retention of these proteins at junctional complexes
  • No significant relocalization of ZO-1, occludin, or E-cadherin
  • Delayed barrier formation in recovery assays
Protocol 2: Biotinylation Assay for Claudin Trafficking

Purpose: To quantitatively measure endocytosis and recycling of claudin proteins [2] [3]

Materials:

  • Sulfosuccinimidyl 2-(biotinamido)ethyl-1,3-dithiopropionate (Sulfo-NHS-SS-biotin)
  • Reducing agent (e.g., glutathione or MesNa)
  • Cell surface protein isolation kit
  • Immunoprecipitation reagents for claudins
  • Western blot equipment

Procedure:

  • Culture MDCK cells to confluence
  • Label surface proteins with Sulfo-NHS-SS-biotin in cold conditions
  • Quench unreacted biotin and wash cells
  • Incubate cells at 37°C for 60 minutes to allow endocytosis (with or without YM201636)
  • Strip remaining surface biotin with reducing agent
  • Lyse cells and isolate biotinylated proteins
  • Perform immunoprecipitation for claudin-1 or claudin-2
  • Detect internalized biotinylated proteins by Western blot
  • For recycling assays, after the 60-minute internalization, incubate cells for an additional 20 minutes at 37°C before stripping surface biotin

Data Interpretation:

  • Endocytosis: Signal in "Endocytosis 60 min" lane compared to initial surface labeling
  • Recycling: Reduction in signal in "Recycling 20 min" lane compared to "Endocytosis 60 min" lane
  • YM201636 effect: Blockade of recycling apparent as no reduction in signal after recycling period
Protocol 3: Wound Healing / Cell Migration Assay

Purpose: To assess the functional impact of PIKfyve inhibition on cell migration [8]

Materials:

  • Cell culture plates or specialized migration chambers
  • YM201636 or apilimod
  • Time-lapse microscopy equipment (optional)
  • Staining and imaging supplies

Procedure:

  • Culture cells to confluence in appropriate vessels
  • Create a uniform "wound" in the monolayer using a sterile pipette tip or specialized tool
  • Wash cells to remove debris
  • Add fresh medium containing PIKfyve inhibitor (YM201636: 1-5 µM; apilimod: 10-100 nM) or vehicle control
  • Monitor wound closure over 12-48 hours using microscopy
  • Quantify migration rate by measuring remaining wound area at multiple time points
  • Confirm specific effects using complementary approaches (siRNA, rescue experiments)

Expected Results:

  • 40-45% delay in wound healing with YM201636 treatment
  • 21% impairment in primary cardiac fibroblast migration
  • Reduced surface expression of β1-integrin in migrating cells

Technical Considerations and Optimization

Critical Parameters for Success
  • Inhibitor Specificity: While YM201636 is a well-characterized PIKfyve inhibitor, appropriate controls are essential to confirm on-target effects, including complementary genetic approaches (siRNA, CRISPR) when possible [4] [5]
  • Cell Density Considerations: Claudin recycling experiments should be performed on confluent monolayers to establish proper junctional complexes [1] [3]
  • Timing Optimization: The kinetics of intracellular accumulation may vary between cell types; preliminary time course experiments are recommended [3]
  • Functional Correlations: Always correlate molecular changes (protein redistribution) with functional outcomes (barrier function, migration) when possible [1] [8]
Troubleshooting Guide
  • Lack of Intracellular Accumulation: Verify inhibitor activity and concentration; ensure proper cell confluence; confirm antibody specificity
  • Excessive Cytotoxicity: Titrate inhibitor concentration; reduce treatment duration; assess cell viability concurrently
  • Variable Effects Between Claudins: Recognize that different claudin family members exhibit distinct trafficking behaviors (e.g., claudin-4 shows minimal recycling) [1] [2]
  • Incomplete Recycling Blockade: Confirm inhibitor stability in media; check temperature control during trafficking assays

Visual Overviews

PIKfyve Inhibition Pathway Diagram

G PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI35P2 Recycling Recycling PI35P2->Recycling Promotes PIKfyve->PI35P2 Synthesis YM201636 YM201636 YM201636->PIKfyve Inhibition Accumulation Accumulation YM201636->Accumulation Causes

Visual Title: PIKfyve Inhibition Blocks Claudin Recycling

Experimental Workflow for Claudin Trafficking Studies

G Start Start CellCulture Culture MDCK Cells to Confluence Start->CellCulture Treatment Treat with YM201636 or Vehicle CellCulture->Treatment TimeCourse Incubate (30 min - 4 hr) Treatment->TimeCourse AssayType Assay Type? TimeCourse->AssayType Immunolocalization Fix and Immunostain AssayType->Immunolocalization Localization Biotinylation Surface Biotinylation Assay AssayType->Biotinylation Trafficking Functional Barrier Function Assay AssayType->Functional Function Analysis Microscopy and Quantification Immunolocalization->Analysis Biotinylation->Analysis Functional->Analysis End End Analysis->End

Visual Title: Experimental Workflow for Claudin Trafficking Studies

Conclusion

PIKfyve inhibitors represent valuable research tools for selectively modulating tight junction protein recycling and studying endosomal trafficking pathways. The protocols outlined herein provide robust methodologies for investigating these processes in epithelial systems and disease models. As research in this area advances, PIKfyve inhibition continues to reveal new insights into cellular dynamics with potential therapeutic applications in cancer, inflammatory diseases, and beyond.

References

Application Notes and Protocols: Inducing Secretory Autophagy and Exosome Release via PIKfyve Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

PIKfyve inhibition has emerged as a powerful experimental approach for modulating cellular secretion pathways, particularly for inducing secretory autophagy and enhancing exosome release. PIKfyve, a phosphoinositide kinase that generates phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), serves as a critical regulator of endolysosomal membrane homeostasis and trafficking. Inhibition of PIKfyve disrupts the balance of phosphoinositides, leading to profound effects on vesicular trafficking that include impaired lysosomal fusion with both multivesicular bodies (MVBs) and autophagosomes, resulting in redirected cellular cargo toward secretion rather than degradation [1]. This protocol focuses on the use of PIKfyve-IN-2, a selective PIKfyve inhibitor, to experimentally manipulate these pathways for research applications ranging from fundamental studies of vesicular trafficking to the generation of extracellular vesicles for therapeutic exploration.

The therapeutic relevance of PIKfyve inhibition spans multiple fields, including cancer research where it has been shown to enhance antitumor immunity by modulating dendritic cell function [2] and to synergize with RAS-MAPK pathway inhibitors in pancreatic cancer models [3]. The induction of secretory autophagy through PIKfyve inhibition provides a mechanism for unconventional protein secretion that bypasses the classical ER-Golgi pathway, allowing for the export of cytosolic proteins and other biomolecules that lack traditional secretion signals [4]. Meanwhile, the enhanced exosome release offers opportunities for studying intercellular communication and for harvesting extracellular vesicles with modified cargo compositions. This application note provides detailed methodologies and technical insights for researchers aiming to utilize PIKfyve inhibition in their experimental systems, with emphasis on protocol optimization, validation techniques, and interpretation of results.

Background and Mechanistic Insights

PIKfyve Biology and Significance

PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to form phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), a low-abundance phosphoinositide predominantly localized to late endosomes, MVBs, and lysosomes [1]. This lipid serves as a central regulator of endolysosomal membrane dynamics, influencing multiple aspects of vesicular trafficking, including endosome maturation, retrograde transport to the trans-Golgi network, and lysosomal function. The significance of PIKfyve in cellular homeostasis is evidenced by the dramatic cellular phenotypes observed upon its inhibition, including the formation of swollen vacuolar structures and disruption of autophagic flux [1] [3]. The kinase operates within a complex that includes the phosphoinositide phosphatase Fig4 and the scaffold protein Vac14, forming a regulatory unit that tightly controls cellular PI(3,5)P2 levels [1].

The position of PIKfyve at the intersection of multiple trafficking pathways makes it particularly influential in determining the fate of MVBs and autophagosomes. Normally, these organelles can either fuse with lysosomes for cargo degradation or with the plasma membrane for cargo secretion. PIKfyve activity appears to favor the degradative pathway, as its inhibition shifts this balance toward secretion [1]. This mechanistic understanding provides the foundation for using PIKfyve inhibitors as tools to manipulate the secretory behavior of cells, particularly for inducing the release of autophagic cargo and exosomes.

Secretory Autophagy and Exosome Biogenesis

Secretory autophagy is a specialized form of autophagy wherein autophagosomes, instead of fusing with lysosomes for degradation, fuse with the plasma membrane to release their contents into the extracellular space [4]. This process represents an unconventional secretion pathway for cytosolic proteins that lack signal peptides and would otherwise not be secreted through the classical ER-Golgi route. Key cargos of secretory autophagy include inflammatory mediators such as IL-1β and IL-18, as well as damaged proteins and organelles that cells may need to expel under stress conditions [4] [5]. The process shares much of the core autophagy machinery with degradative autophagy but differs in its regulation, particularly involving specific RAB GTPases (e.g., RAB8A) and SNARE proteins that direct autophagosomes to the plasma membrane rather than to lysosomes [5].

Exosomes are small extracellular vesicles (30-150 nm in diameter) formed through the inward budding of the limiting membrane of MVBs, creating intraluminal vesicles (ILVs) that are released upon fusion of MVBs with the plasma membrane [6] [7]. Traditionally viewed as cellular waste disposal mechanisms, both exosomes and secretory autophagy are now recognized as important mediators of intercellular communication and cellular homeostasis [6] [4]. The connection between these pathways is exemplified by amphisomes, hybrid organelles formed through the fusion of autophagosomes with MVBs, which can subsequently fuse with the plasma membrane to release their combined contents [4] [8]. PIKfyve inhibition simultaneously enhances both exosome release and secretory autophagy, suggesting these pathways are closely linked and potentially coordinated cellular responses to lysosomal dysfunction [1].

Available PIKfyve Inhibitors

Table 1: PIKfyve Inhibitors for Experimental Use

Inhibitor Specificity Reported IC50 Key Applications Notes
This compound PIKfyve Low nanomolar Induction of secretory autophagy & exosome release High potency, chemical probe
Apilimod PIKfyve ~10-50 nM Cancer research, immune modulation Well-characterized, used in clinical trials
YM-201636 PIKfyve ~30-100 nM Basic vesicular trafficking studies First reported PIKfyve inhibitor

While multiple PIKfyve inhibitors exist, This compound represents a particularly potent and selective chemical probe for investigating PIKfyve-dependent processes [1]. Apilimod has been more extensively characterized in the literature and has advanced to clinical trials for various indications, providing a robust reference point for expected cellular responses [2] [3]. The effects observed with apilimod are likely to be representative of the cellular consequences of PIKfyve inhibition more broadly, though potency and off-target effects may vary between compounds.

Experimental Protocols

Cell Culture and PIKfyve Inhibitor Treatment

Materials:

  • Appropriate cell line (e.g., PC-3, HeLa, or primary cells of interest)
  • Cell culture medium and supplements
  • This compound (or alternative: apilimod)
  • DMSO for vehicle control
  • Serum-free medium or exosome-depleted FBS

Procedure:

  • Cell Preparation: Culture cells under standard conditions appropriate for the cell type. For experiments, seed cells at a density that will reach 70-80% confluence at the time of analysis. Allow cells to adhere and recover for at least 24 hours before treatment.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Prepare working dilutions in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v).

  • Treatment Protocol:

    • Replace culture medium with fresh medium containing the desired concentration of this compound (typically 10-100 nM based on titration).
    • Include vehicle control (0.1% DMSO) and consider positive controls if available.
    • Incubate cells for the desired duration (typically 6-24 hours, depending on the endpoint measurements).
    • For exosome isolation, consider switching to serum-free medium or medium supplemented with exosome-depleted FBS during the treatment period to minimize serum-derived extracellular vesicle contamination.
  • Optimization Notes:

    • Dose titration is recommended, as optimal concentrations may vary by cell type. Start with a range of 1-500 nM.
    • Time course experiments should be performed to determine the optimal treatment duration for specific readouts.
    • Monitor cell viability throughout, as prolonged PIKfyve inhibition can induce stress responses.
Exosome Isolation and Characterization

Materials:

  • Ultracentrifuge with fixed-angle or swinging-bucket rotor
  • Polycarbonate ultracentrifuge tubes
  • Phosphate-buffered saline (PBS), filtered (0.22 µm)
  • Exosome isolation reagents (optional commercial kits)
  • Bicinchoninic acid (BCA) or other protein assay kit

Procedure:

  • Conditioned Media Collection:

    • Collect conditioned media following PIKfyve inhibitor treatment.
    • Centrifuge at 300 × g for 10 minutes to remove intact cells.
    • Transfer supernatant and centrifuge at 2,000 × g for 20 minutes to remove dead cells and debris.
    • Transfer supernatant and centrifuge at 10,000 × g for 30 minutes to remove larger vesicles and organelles.
  • Ultracentrifugation:

    • Transfer supernatant to ultracentrifuge tubes.
    • Centrifuge at 100,000 × g for 70 minutes at 4°C.
    • Discard supernatant carefully and resuspend pellet in a large volume of PBS.
    • Centrifuge again at 100,000 × g for 70 minutes at 4°C.
    • Resuspend final exosome pellet in an appropriate volume of PBS or storage buffer.
  • Alternative Methods: Commercial exosome isolation kits (precipitation-based) or size-exclusion chromatography can be used as alternatives, though ultracentrifugation remains the gold standard for research applications.

  • Characterization:

    • Protein quantification: Use BCA assay to determine exosome protein concentration.
    • Nanoparticle Tracking Analysis (NTA): To determine vesicle size distribution and concentration.
    • Western blotting: Confirm the presence of exosomal markers (CD63, CD81, CD9, TSG101, Alix) and absence of negative markers (calnexin, GM130).
    • Electron microscopy: Validate vesicle morphology and size.
Validation of Secretory Autophagy

Materials:

  • Lysis buffer (RIPA or similar)
  • Protease and phosphatase inhibitors
  • Antibodies for autophagy markers (p62/SQSTM1, LC3, NBR1)
  • Materials for immunofluorescence or immunocytochemistry
  • Materials for density gradient centrifugation (optional)

Procedure:

  • Biochemical Analysis:

    • Prepare cell lysates and exosome fractions in parallel.
    • Perform Western blotting for autophagy-related proteins including p62, LC3, NBR1, and WIPI2.
    • Compare the enrichment of these proteins in exosome fractions from treated versus control cells.
  • Immunofluorescence Microscopy:

    • Plate cells on glass coverslips and treat with this compound as described.
    • Fix cells and immunostain for autophagy markers (LC3, p62) and endosomal markers (CD63).
    • Use high-resolution microscopy (confocal or super-resolution) to visualize co-localization.
    • Quantify the number and size of puncta representing autophagosomes and MVBs.
  • Density Gradient Analysis:

    • Separate exosome fractions on OptiPrep or sucrose density gradients.
    • Analyze distribution of autophagy-related proteins versus traditional exosome markers across fractions.
    • Note that p62-positive structures may appear in less dense fractions than CD63-containing exosomes [1].
  • Functional Assays:

    • Assess autophagic flux using tandem mCherry-GFP-LC3 reporter constructs.
    • Measure degradation of long-lived proteins or EGF to confirm impaired lysosomal degradation [1].

Results and Data Interpretation

Expected Outcomes and Quantitative Data

Table 2: Expected Effects of PIKfyve Inhibition Based on Published Research

Parameter Control Conditions PIKfyve-Inhibited Measurement Method Reference
Exosome release Baseline 1.5-3 fold increase NTA, protein quantification [1]
MVBs per cell ~2-4 ~5-10 Electron microscopy [1]
ILVs per MVB ~20-30 ~30-50 Electron microscopy [1]
p62 in exosomes Low High enrichment (≥5-fold) Western blot, MS [1]
LC3-II levels Cell-dependent Increased in exosomes Western blot [1]
Lysosomal degradation Normal Impaired (~40-60% reduction) EGF degradation assay [1]

Treatment with PIKfyve inhibitors should result in a significant increase in the release of exosomes and exosome-associated proteins, typically in the range of 1.5 to 3-fold over baseline depending on cell type and experimental conditions [1]. This is accompanied by a notable enrichment of autophagy-related proteins in the exosomal fractions, particularly p62/SQSTM1, LC3, NBR1, and WIPI2, which can increase by 5-fold or more compared to controls [1]. Morphological examination by electron microscopy should reveal an increase in both the number of MVBs per cell and the number of intraluminal vesicles per MVB [1].

Functional assessments should demonstrate impaired lysosomal degradation, as evidenced by reduced degradation of EGF and long-lived proteins [1]. This functional impairment provides the mechanistic basis for the observed secretory phenotype, as cells redirect cargo from degradation to secretion when lysosomal function is compromised. It is important to note that these effects are concentration- and time-dependent, so optimization for specific experimental systems is essential.

Troubleshooting and Technical Considerations

Incomplete Inhibition: If expected effects are not observed, consider increasing inhibitor concentration or treatment duration. Verify inhibitor activity and stability, and ensure proper storage conditions. Include positive controls if available.

Cellular Toxicity: Excessive inhibition or prolonged treatment can lead to cellular stress and toxicity. Monitor cell viability and morphology throughout treatment. Reduce concentration or duration if significant toxicity is observed.

Exosome Purity: Contamination with protein aggregates or other vesicles can confound results. Use multiple characterization methods and include density gradient centrifugation when high purity is critical.

Validation Challenges: The presence of autophagy-related proteins in exosome fractions does not exclusively indicate secretory autophagy. Include multiple validation methods, including microscopy to visualize organelles and functional assays to measure flux.

Cell-Type Variability: Responses to PIKfyve inhibition can vary significantly between cell types. Perform preliminary dose-response and time-course experiments when working with new cellular models.

Applications and Future Directions

The use of PIKfyve inhibitors to induce secretory autophagy and enhance exosome release has broad applications across multiple research areas. In cancer biology, this approach can be used to study tumor-stroma communication and the formation of pre-metastatic niches [7]. Recent evidence suggests that PIKfyve inhibition in dendritic cells enhances their immunostimulatory capacity and synergizes with immune checkpoint blockade [2], pointing to potential immunotherapeutic applications. In neurodegenerative disease research, manipulating secretory autophagy may provide insights into the clearance of aggregation-prone proteins like α-synuclein [5].

From a therapeutic development perspective, PIKfyve inhibition presents a promising strategy for targeting autophagy-dependent cancers, particularly in combination with other pathway inhibitors [3]. The enhanced secretion of specific cellular components through these pathways also offers opportunities for diagnostic biomarker discovery, as the altered composition of exosomes and autophagically secreted material may reflect disease states or therapeutic responses.

Future methodological developments will likely focus on achieving more specific manipulation of secretory versus degradative autophagy pathways and on harnessing these mechanisms for targeted drug delivery using engineered extracellular vesicles. The continuing elucidation of the molecular machinery distinguishing secretory from degradative autophagy will provide new targets for more precise experimental and therapeutic interventions.

Visual Overviews

PIKfyve Inhibition Mechanism and Secretory Pathway Induction

G PIKfyve PIKfyve PI3P PI3P PIKfyve->PI3P Consumes PI35P2 PI35P2 PIKfyve->PI35P2 Produces PI3P->PI35P2 PIKfyve Phosphorylation LysosomalFusion LysosomalFusion PI35P2->LysosomalFusion Promotes MVB MVB PI35P2->MVB Degradation Degradation LysosomalFusion->Degradation Results in SecretoryPathway SecretoryPathway Exosomes Exosomes SecretoryPathway->Exosomes Contains AutophagicCargo AutophagicCargo SecretoryPathway->AutophagicCargo Contains Inhibitor Inhibitor Inhibitor->PIKfyve Inhibits MVB->LysosomalFusion Normal Trafficking MVB->SecretoryPathway Induced by Inhibition maturation Regulates Autophagosome Autophagosome Autophagosome->LysosomalFusion Normal Trafficking Autophagosome->SecretoryPathway Induced by Inhibition Amphisome Amphisome Autophagosome->Amphisome Fusion with MVB Amphisome->SecretoryPathway Enhanced Release

Diagram 1: Mechanism of PIKfyve inhibition in inducing secretory pathways. PIKfyve converts PI3P to PI(3,5)P2, which promotes lysosomal fusion. Inhibition redirects MVBs and autophagosomes toward secretory pathways, enhancing exosome and autophagic cargo release.

Experimental Workflow for PIKfyve Inhibition Studies

G cluster_treatment Treatment Optimization cluster_exosome Exosome Characterization Methods cluster_validation Validation Methods Start Cell Culture & Seeding Treatment PIKfyve Inhibitor Treatment Start->Treatment MediaCollection Conditioned Media Collection Treatment->MediaCollection CellAnalysis Cell Lysate Collection Treatment->CellAnalysis DoseTitration Dose Titration (1-500 nM) Treatment->DoseTitration ExosomeIsolation Exosome Isolation MediaCollection->ExosomeIsolation ExosomeChar Exosome Characterization ExosomeIsolation->ExosomeChar SecretoryValidation Secretory Autophagy Validation CellAnalysis->SecretoryValidation DataAnalysis Data Analysis & Interpretation ExosomeChar->DataAnalysis NTA NTA ExosomeChar->NTA SecretoryValidation->DataAnalysis IF Immuno- fluorescence SecretoryValidation->IF TimeCourse Time Course (6-24 hr) Viability Viability Assessment Western Western Blot EM Electron Microscopy WB Marker Analysis Flux Flux Assays

Diagram 2: Experimental workflow for PIKfyve inhibition studies. The comprehensive approach includes treatment optimization, parallel analysis of exosomes and cellular responses, and multiple validation methods to confirm secretory autophagy induction.

References

PIKfyve-IN-2 concentration for multivesicular body formation assay

Author: Smolecule Technical Support Team. Date: February 2026

The Role of PIKfyve in Endolysosomal Trafficking

PIKfyve is a lipid kinase crucial for endolysosomal system homeostasis. It phosphorylates Phosphatidylinositol 3-phosphate (PtdIns3P) to generate Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) [1]. This lipid is a key regulator of endosomal membrane trafficking, including the maturation of early endosomes into late endosomes/MVBs, and subsequent fusion and fission events with lysosomes [2].

Inhibition of PIKfyve disrupts this delicate balance, leading to a marked expansion of the endolysosomal compartment. Cells treated with PIKfyve inhibitors develop large cytoplasmic vacuoles, which are predominantly swollen late endosomes and lysosomes resulting from a defect in membrane retrieval and fission [3] [2]. This characteristic vacuolation phenotype is a reliable and easily observable indicator of disrupted MVB and lysosome dynamics.

Documented Effects of PIKfyve Inhibitors

While the search results do not provide specific data for PIKfyve-IN-2, they detail the effects of other well-characterized PIKfyve inhibitors. You can use the concentrations and effects of these inhibitors as a reference point for your own optimization with this compound.

Table 1: Characterized PIKfyve Inhibitors in Cellular Assays

Inhibitor Typical Working Concentration Observed Phenotype / Assay Readout Key Findings & Context
Apilimod Not specified (validated via knockdown) Enhances Obinutuzumab-induced Lysosomal Membrane Permeabilization (LMP) and Direct Cell Death (DCD) [4]. A selective PIKfyve inhibitor identified in a CRISPRi screen to sensitize B-cell lymphoma cells to monoclonal antibody therapy [4].
YM201636 1 µM (in vitro kinase assay); used in cell treatment Induces cytoplasmic vacuolation; reduces cellular PI(3,5)P2 levels [2]. A established PIKfyve inhibitor used to study endolysosomal fission [2].
SB203580 1-10 µM (in cell treatment) Induces rapid and reversible cytoplasmic vacuolation [2]. Identified as a direct inhibitor of PIKfyve (in vitro IC50 for PIKfyve not specified); phenotype requires combined inhibition of both PIKfyve and p38 MAPKs [2].

Proposed Experimental Workflow for MVB Assay

Given the established cellular effects of PIKfyve inhibition, the following workflow can be adapted for a this compound MVB formation assay. The core readout is the induction of vacuolation, a morphological hallmark of disrupted MVB/lysosome homeostasis.

PIKfyve Inhibitor Assay Workflow cluster_quant Quantification Methods start 1. Seed appropriate cell line (e.g., HeLa, DU145) a 2. Treat cells with This compound start->a b 3. Incubate for 4-24 hours a->b c 4. Fix and stain cells (e.g., Lysotracker, LAMP1, Rab7) b->c d 5. Image and analyze (Confocal microscopy) c->d e 6. Quantify phenotype d->e q1 Vacuolation count per cell q2 Lysosomal size (LAMP1/Rab7 area) q3 Cathepsin B release (LMP assay)

Key Considerations for the Protocol:

  • Cell Lines: Commonly used, robust cell lines like HeLa, DU145 (prostate cancer), or HCT116 (colon cancer) have been successfully used to study PIKfyve inhibition phenotypes [2].
  • This compound Concentration: Since a specific concentration is not available, you will need to perform a dose-response experiment. A logical starting range would be 0.1 to 10 µM, based on the concentrations of other inhibitors like YM201636 and SB203580. Include a positive control (e.g., 1 µM YM201636 or Apilimod if available) and a negative control (vehicle, e.g., DMSO).
  • Incubation Time: The vacuolation phenotype can be observed within a few hours. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to capture the dynamics of the response [2].
  • Phenotype Quantification:
    • Microscopy: Use high-content imaging or confocal microscopy.
    • Staining: Stain for late endosomal/lysosomal markers like LAMP1 or Rab7 to confirm the identity of the vacuoles [2].
    • Vacuolation: Quantify the number or area of vacuoles per cell.
    • Functional Assay: To assess functional consequence, perform a Lysosomal Membrane Permeabilization (LMP) Assay by measuring the release of cathepsin B into the cytosol [4].

Key Mechanisms and Experimental Design

The diagram below illustrates the core signaling pathway that your assay is investigating. Disruption of this pathway by this compound leads to the observable vacuolation phenotype.

PIKfyve Inhibition disrupts MVB/Lysosome Fission PIKfyve PIKfyve PtdIns35P2 PtdIns35P2 PIKfyve->PtdIns35P2 Synthesizes PIKfyveIN2 This compound PIKfyve->PIKfyveIN2 Inhibits PtdIns3P PtdIns3P PtdIns3P->PIKfyve Substrate Fission Fission PtdIns35P2->Fission Promotes Homeostasis Homeostasis Fission->Homeostasis Maintains Vacuolation Vacuolation PIKfyveIN2->Vacuolation Induces

Conclusion and Recommendations

To summarize, for your MVB formation assay with this compound:

  • Start with a dose-response: Test a range of 0.1 - 10 µM over a time course of 4-24 hours.
  • Use robust positive controls: Include other PIKfyve inhibitors like YM201636 (at ~1 µM) to validate your experimental system.
  • Measure multiple readouts: Combine microscopic analysis of vacuolation (using LAMP1/Rab7 staining) with a functional LMP assay (cathepsin B release) for a comprehensive assessment.

I hope this detailed protocol provides a solid foundation for your research. Should you need to investigate related pathways or require further details on the cellular mechanisms, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Targeting PIKfyve in Cancer Cell Viability and Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PIKfyve Biology and Cancer Relevance

PIKfyve (PhosphatidylInositol Kinase, FYVE-type domain containing) is an evolutionarily conserved lipid kinase that serves as the primary cellular source of two low-abundance signaling lipids: phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] and phosphatidylinositol 5-phosphate [PI(5)P]. [1] These phosphoinositides play critical roles in maintaining endosomal and lysosomal homeostasis, regulating crucial cellular processes including autophagy flux, endomembrane trafficking, and nutrient signaling. [1] [2] PIKfyve functions within a tightly regulated complex with the scaffold protein Vac14 and the lipid phosphatase Fig4, which converts PI(3,5)P2 back to PI(3)P. [1] This complex regulatory system ensures precise spatial and temporal control of these signaling lipids, with PIKfyve activity being essential for cellular viability across multiple organisms. [1]

The therapeutic rationale for targeting PIKfyve in cancer stems from the well-established dependency of many cancer cells on autophagy and lysosomal processes for survival under metabolic stress. [3] [4] Cancer cells growing in nutrient-poor tumor microenvironments frequently upregulate autophagy pathways to buffer metabolic stress and counteract chemotherapy or radiation-induced damage. [3] PIKfyve inhibition disrupts this protective mechanism by impairing autophagic flux and lysosomal function, creating a synthetic lethality in certain cancer contexts. [3] [4] Additionally, recent evidence demonstrates that PIKfyve expression is elevated in multiple cancer types compared to normal tissues, with pancreatic ductal adenocarcinoma (PDAC) showing particularly strong overexpression in both mouse models and human samples. [4] This elevated expression correlates with increased dependency on PIKfyve-driven processes, making it an attractive therapeutic target in oncology.

Table 1: Evidence Supporting PIKfyve as a Therapeutic Target Across Cancer Types

Cancer Type Evidence for PIKfyve Dependence Potential Mechanisms Reference
Colorectal Adenocarcinoma Combined PIKfyve + p38MAPK inhibition synergistically reduced tumor growth in xenograft models Autophagy disruption; lysosomal dysfunction [3]
Pancreatic Ductal Adenocarcinoma Genetic knockout suppressed tumor development in KPC mouse model; overexpression in human PDAC Metabolic dependency; lysosomal pathway essentiality [4]
Multiple Cancer Cell Types Combined inhibition synergistically reduced viability across diverse cell types without affecting normal cells Autophagy-mediated protein degradation blockage; impaired cathepsin maturation [3]
Vascular Restenosis PIKfyve inhibition ameliorated VSMC proliferation and migration; reduced neointima hyperplasia mTORC1-mediated glucose utilization [5]
Melanoma, Bladder, Breast, etc. High PIKFYVE expression associated with worse response to immune checkpoint blockade DC-mediated T cell immunity suppression [6]

PIKfyve Inhibition Mechanisms and Compound Profiles

Molecular Mechanisms of PIKfyve Inhibition

PIKfyve inhibition triggers a cascade of cellular events that ultimately disrupts lysosomal function and cellular metabolism. When PIKfyve activity is blocked, cells experience rapid depletion of both PI(3,5)P2 and PI(5)P pools, often within 30 minutes of inhibitor treatment. [4] This lipid imbalance leads to profound defects in lysosomal homeostasis, characterized by the accumulation of dramatically enlarged lysosomal vacuoles due to impaired lysosomal fission and heterotypic fusion with autophagosomes. [3] [7] The functional consequences of these morphological changes include disrupted autophagy flux, impaired cathepsin maturation, and blockage of protein degradation pathways. [3] Additionally, PIKfyve inhibition perturbs receptor recycling pathways, particularly the SNX17-Retriever-CCC-WASH cascade that regulates integrin recycling and cell migration. [2] This multifaceted disruption of cellular homeostasis creates particular vulnerability in cancer cells that depend on these processes for survival in challenging tumor microenvironments.

The cellular stress response to PIKfyve inhibition involves activation of compensatory pathways, most notably the p38MAPK stress response pathway. [3] Cells with higher basal p38MAPK activity demonstrate greater resistance to PIKfyve inhibition, while inhibition of both PIKfyve and p38MAPK creates synergistic cytotoxicity in cancer cells. [3] This synthetic lethality arises because p38MAPK activation helps maintain lysosome function through phosphorylation of lysosomal membrane proteins like LAMP2. [3] When both pathways are inhibited, the compensatory mechanisms are abrogated, leading to irreversible lysosomal dysfunction and cell death. This combination approach allows for effective cancer cell killing at lower drug concentrations, potentially reducing off-target effects in normal tissues. [3]

Profile of Major PIKfyve Inhibitors

Several potent and selective PIKfyve inhibitors have been developed and characterized in preclinical studies, each with distinct chemical structures and pharmacological properties. Apilimod represents the most extensively studied compound, having progressed to phase 1 clinical trials for both oncology and inflammatory indications. [8] [4] However, apilimod contains a hydrazone functionality that has been associated with potential metabolic instability and unexpectedly low plasma concentrations in some clinical trials. [8] YM201636 provides an alternative chemical scaffold without this liability and has demonstrated efficacy in multiple cancer models, including hepatic cancer and vascular restenosis. [8] [5] More recently, next-generation inhibitors including ESK981 (which has completed phase 1 trials) and XMU-MP-7 have shown improved potency and pharmacokinetic profiles. [8] [4] [7]

Table 2: Characteristics of Major PIKfyve Inhibitors

Inhibitor Cellular IC₅₀ (PIKfyve Engagement) Key Features Reported Applications in Cancer Models Reference
Apilimod <10 nM Phase 1 clinical experience; hydrazone liability Colorectal adenocarcinoma xenografts; pancreatic cancer; lymphoma [3] [8] [4]
YM201636 ~10-40 nM No hydrazone moiety; better metabolic stability Hepatic cancer; vascular restenosis; cell migration studies [8] [5] [2]
ESK981 <10 nM Completed Phase 1 trials; in vivo stability Pancreatic cancer models; tumor regression studies [4]
XMU-MP-7 6.4 nM (Kd) Distinct pyrrolopyrimidine scaffold; high selectivity SARS-CoV-2 studies (potential oncology applications) [7]
SGC-PIKFYVE-1 4.0 nM (NanoBRET) Chemical probe; optimized selectivity Benchmarking next-generation inhibitors [8]
Compound 40 <1 nM Superior cellular potency; in vivo stability Next-generation candidate for in vivo studies [8]

The ongoing development of next-generation inhibitors focuses on addressing limitations of earlier compounds, particularly metabolic stability and pharmacokinetic properties. [8] Structure-activity relationship studies have identified that modifications to the indole core and alkyne terminus can significantly improve metabolic stability while maintaining potent PIKfyve engagement. [8] These efforts have yielded compounds with subnanomolar cellular potency and improved oral bioavailability, such as Compound 40, which demonstrates an IC50 of <1 nM in cellular target engagement assays and favorable in vivo stability. [8] These advanced chemical tools enable more robust evaluation of PIKfyve inhibition in preclinical cancer models and provide promising candidates for future clinical development.

Experimental Protocols for Cancer Cell Viability and Proliferation Assessment

Cell Viability Assessment Protocol

Purpose: This protocol details the methodology for assessing cancer cell viability following PIKfyve inhibition using standardized assays that reliably measure metabolic activity and cell death markers.

Materials and Reagents:

  • Cancer cell lines of interest (e.g., HCT116 colorectal carcinoma, A375 melanoma, PDAC lines) [3]
  • Normal control cells (e.g., BJ human foreskin fibroblasts, CCD-841CoN colon epithelial cells) [3]
  • PIKfyve inhibitors: Apilimod (Cayman Chemical #19094), YM201636 (Cayman Chemical #13576), or other selected inhibitors dissolved in DMSO at 20 mM stock concentration [3]
  • p38MAPK inhibitors: SB202190 (Cayman Chemical #10010399), BIRB-796 (Cayman Chemical #10466) for combination studies [3]
  • Cell Counting Kit-8 (CCK-8) or MTT reagent
  • Cell culture medium appropriate for each cell type (e.g., high glucose DMEM with 10% FBS for most cancer lines) [3]
  • Caspase-3 antibody (Cell Signaling Technology Cat# 9661) for apoptosis detection [3]
  • 96-well and 6-well tissue culture plates

Procedure:

  • Cell Seeding and Culture:

    • Harvest exponentially growing cells and prepare a single-cell suspension.
    • Seed cells in 96-well plates at optimized densities (typically 2,000-5,000 cells/well for cancer lines, 5,000-10,000 cells/well for normal cells) in 100 μL complete medium. [3] [5]
    • Include control wells containing medium without cells for background subtraction.
    • Incubate plates for 24 hours at 37°C with 5% CO₂ to allow cell attachment.
  • Compound Treatment:

    • Prepare serial dilutions of PIKfyve inhibitors in complete medium, typically ranging from 1 nM to 10 μM. Include DMSO vehicle controls (0.1% final concentration). [3]
    • For combination studies with p38MAPK inhibitors, prepare fixed-ratio mixtures based on individual IC₅₀ values. [3]
    • Remove culture medium from plates and add 100 μL of compound-containing medium to each well.
    • Incubate plates for 24-72 hours at 37°C with 5% CO₂.
  • Viability Measurement:

    • After treatment, add 10 μL of CCK-8 reagent directly to each well. [5]
    • Incubate for 2 hours at 37°C.
    • Measure absorbance at 450 nm using a microplate reader.
    • Calculate percentage viability relative to DMSO-treated controls.
  • Apoptosis Assessment (Parallel Assay):

    • Seed cells in 6-well plates at 2×10⁵ cells/well and treat with inhibitors for 24-48 hours.
    • Harvest attached and floating cells by trypsinization and combine.
    • Lyse cells in SDS sample buffer and perform immunoblotting for cleaved caspase-3. [3]
    • Visualize signals using chemiluminescence and quantify by densitometry.

Data Analysis:

  • Calculate half-maximal inhibitory concentrations (IC₅₀) using four-parameter nonlinear regression of dose-response curves.
  • For combination studies, calculate combination index (CI) using the Chou-Talalay method where CI < 1 indicates synergy. [3]
  • Compare viability between cancer and normal cells to determine therapeutic window.
Proliferation and Migration Assays

Purpose: These protocols measure the anti-proliferative and anti-migratory effects of PIKfyve inhibition in cancer cells, providing insights into both direct cytotoxicity and impairment of metastatic potential.

Ki-67 Immunofluorescence Staining for Proliferation:

  • Seed cells on glass coverslips in 24-well plates at 1×10⁴ cells/well and allow to adhere overnight.
  • Treat cells with PIKfyve inhibitors at relevant concentrations (e.g., IC₇₀ values) for 24 hours.
  • Fix cells with 4% paraformaldehyde for 30 minutes at room temperature.
  • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
  • Block with 1% BSA in PBS for 1 hour at room temperature.
  • Incubate with primary antibody against Ki-67 (Cell Signaling Technology Cat# 9449, 1:200 dilution) overnight at 4°C. [5]
  • Wash and incubate with Alexa Fluor 488-conjugated secondary antibody (1:2500) for 1 hour in the dark. [5]
  • Counterstain nuclei with DAPI (5 μg/mL) for 5 minutes. [3]
  • Mount coverslips and image using fluorescence microscopy.
  • Quantify Ki-67 positive cells as a percentage of total DAPI-stained nuclei across multiple fields.

Wound Healing Migration Assay:

  • Seed cells in 6-well plates at 1×10⁵ cells/well and culture until 90-100% confluent. [5] [2]
  • Serum-starve cells for 12 hours to minimize proliferation effects. [5]
  • Create a linear "wound" in the monolayer using a sterile 10 μL pipette tip.
  • Wash gently with PBS to remove detached cells.
  • Add fresh medium containing PIKfyve inhibitors or DMSO control.
  • Capture images at the wound site at 0, 12, and 24 hours using phase-contrast microscopy.
  • Measure wound width at multiple predetermined positions using ImageJ software.
  • Calculate percentage wound closure relative to 0-hour timepoint.

Glucose Utilization Assessment (Supporting Mechanism):

  • Seed cells in 96-well plates and treat with PIKfyve inhibitors for 24 hours.
  • Collect culture media and measure glucose concentration using a glucose assay kit.
  • Calculate glucose consumption by comparing to baseline media glucose levels.
  • Parallelly, measure hexokinase activity and LDH release according to manufacturer protocols. [5]
  • Correlate metabolic changes with proliferation and migration data.

Data Interpretation and Translational Considerations

Analysis of Experimental Outcomes

Interpretation of viability and proliferation data from PIKfyve inhibition studies requires consideration of several key factors. First, the time-dependent effects of PIKfyve inhibition should be noted, with initial vacuolization occurring within 30 minutes but maximal cytotoxicity often requiring 48-72 hours of continuous exposure. [3] [7] Second, the therapeutic window should be calculated by comparing IC₅₀ values between cancer cells and normal cells from the same tissue type; effective PIKfyve inhibitors typically show 3- to 10-fold selectivity for cancer cells. [3] Third, combination synergy with p38MAPK inhibitors should be assessed using appropriate statistical methods, with significant synergy indicating potential for reduced dosing in clinical settings. [3] Additionally, researchers should evaluate whether observed anti-proliferative effects are primarily due to cytostasis or cytotoxicity through parallel apoptosis assays measuring caspase-3 cleavage. [3]

The morphological assessment of cytoplasmic vacuolization provides a rapid, qualitative indicator of target engagement, with extensive vacuolization typically appearing within 2-4 hours of treatment. [7] However, researchers should note that vacuolization alone does not necessarily predict cytotoxic efficacy, as some cell types may undergo reversible cell cycle arrest rather than cell death. [3] Therefore, functional validation of lysosomal disruption through immunoblotting for autophagy markers (LC3-II accumulation, p62/SQSTM1 persistence) and impaired cathepsin maturation provides essential mechanistic confirmation. [3] For migration studies, appropriate controls should exclude effects due solely to reduced proliferation by demonstrating significantly greater inhibition of migration than would be expected from proliferation effects alone.

Translation to In Vivo Models

Successful in vitro results with PIKfyve inhibitors can be translated to preclinical models using several established approaches. For xenograft studies, human cancer cell lines are implanted immunocompromised mice, with treatment initiating once tumors reach 100-200 mm³. [3] Effective dosing regimens for apilimod and YM201636 in mouse models typically range from 2-10 mg/kg administered via oral gavage or intraperitoneal injection. [3] [5] For more physiologically relevant models, genetically engineered mouse models of cancer (such as KPC mice for pancreatic cancer) provide valuable platforms for assessing therapeutic efficacy and toxicity. [4] In these models, PIKfyve inhibition has demonstrated significant tumor growth delay as monotherapy and sustained regression when combined with KRAS-MAPK pathway inhibitors. [4]

The following diagram illustrates the central signaling pathway affected by PIKfyve inhibition and the rational combination strategy that has demonstrated synergy in preclinical cancer models:

Diagram 1: PIKfyve Signaling Pathway and Rational Combination Strategy. PIKfyve inhibition disrupts lysosomal function, activating a p38MAPK-mediated compensatory response. Combined inhibition of both pathways creates synergistic cancer cell death while sparing normal cells.

Critical considerations for in vivo translation include monitoring for potential toxicity, particularly given PIKfyve's essential role in normal cellular physiology. However, studies have demonstrated that normal tissues including pancreatic acinar cells remain functionally intact despite Pikfyve loss, suggesting a potential therapeutic window. [4] Additionally, the synergistic combinations with p38MAPK or KRAS-MAPK pathway inhibitors allow for lower dosing of each agent, potentially further reducing toxicity. [3] [4] Researchers should implement comprehensive toxicity assessments including monitoring of body weight, organ histology, and serum biomarkers of organ function when evaluating novel PIKfyve inhibitors in preclinical models.

Conclusion

PIKfyve inhibition represents a promising therapeutic strategy for targeting cancer cells dependent on autophagy and lysosomal processes for survival. The protocols outlined herein provide standardized methods for evaluating the efficacy of PIKfyve inhibitors in viability, proliferation, and migration assays, with emphasis on appropriate controls and validation techniques. The synergistic potential of combining PIKfyve inhibitors with complementary pathway inhibitors (particularly p38MAPK and KRAS-MAPK inhibitors) offers exciting opportunities for enhanced efficacy and reduced toxicity. As next-generation PIKfyve inhibitors with improved pharmacokinetic properties continue to be developed, these experimental approaches will remain essential for rigorous preclinical evaluation and clinical translation.

References

PIKfyve-IN-2 in viral entry inhibition studies for SARS-CoV-2

Author: Smolecule Technical Support Team. Date: February 2026

PIKfyve as a Host-Targeted Antiviral Strategy

The lipid kinase PIKfyve is a promising host-targeted antiviral candidate because it regulates key cellular processes that viruses like SARS-CoV-2 hijack for entry, including endosomal trafficking and maturation [1] [2]. Inhibiting PIKfyve disrupts the production of the signaling lipids PI(3,5)P2 and PI(5)P, leading to a disruption in endomembrane homeostasis that is critical for the viral lifecycle [1].

Multiple studies have demonstrated that pharmacological inhibition of PIKfyve prevents the entry and cellular replication of SARS-CoV-2 and its variants, including Omicron [3]. The mechanism is two-pronged, as detailed in the diagram below:

G PIKfyve Inhibition Blocks SARS-CoV-2 Viral Entry Virus SARS-CoV-2 Virion ACE2 ACE2 Receptor Virus->ACE2 Binding Endosome Early Endosome ACE2->Endosome Clathrin-Mediated Endocytosis PIKfyve PIKfyve Kinase Endosome->PIKfyve Acidification ViralRelease Viral Genome Release Endosome->ViralRelease Traps Virion PIKfyve->Endosome Disrupts Cargo Sorting CathepsinL Cathepsin L (Inactive Pro-form) PIKfyve->CathepsinL Regulates Maturation ActiveCathepsin Active Cathepsin L CathepsinL->ActiveCathepsin Proteolytic Activation SpikeCleavage Spike Protein Cleavage ActiveCathepsin->SpikeCleavage Cleaves SpikeCleavage->ViralRelease Endosomal Escape Inhibitor PIKfyve Inhibitor (e.g., Apilimod, XMU-MP-7) Inhibitor->PIKfyve Inhibits

Profiled PIKfyve Inhibitors in SARS-CoV-2 Research

The table below summarizes key PIKfyve inhibitors studied for their anti-SARS-CoV-2 activity. Note that "PIKfyve-IN-2" is not characterized in the available literature, so data for other prominent inhibitors is provided for reference.

Inhibitor Name Reported EC₅₀ (in vitro) Key Mechanisms and Observations Primary Assays/Models Notable Findings/Limitations

| XMU-MP-7 | 6.9 - 12.4 nM (against VOCs) [3] | • Induces cytoplasmic vacuolation • Blocks viral entry & post-entry stages • Impairs cathepsin B/L maturation [3] | Vero E6, A549-ACE2, pseudovirus neutralization, CPE assay [3] | High selectivity index (SI > 16,100); potent against Delta & Omicron [3] | | Apilimod | < 6.9 nM (against VOCs) [3] | • Blocks endosomal entry & release • Impairs cathepsin protease activity [3] [2] | Vero E6, A549-ACE2, HUVEC, time-of-addition assay [3] [2] | Worsened disease in murine COVID-19 model; efficacy in humans not established [2] | | UNI418 | Information not specified | Dual PIKfyve & PIP5K1C inhibitor • Inhibits cathepsin L-dependent spike cleavage • Prevents ACE2-mediated endocytosis [4] | Viral entry assay, cathepsin activity assay, endosomal pH test [4] | Novel dual-targeting mechanism; proposed to block both endocytosis & endosomal escape [4] | | RMC-113 | 0.13 - 1.45 µM (SARS-CoV-2) [5] | Dual PIP4K2C & PIKfyve inhibitor • Reverses virus-induced autophagic flux blockade [5] | Human lung organoids (ALOs), Calu-3, Vero E6, broad-spectrum antiviral screening [5] | High barrier to resistance; effective in human lung organoid model [5] |

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate PIKfyve inhibitors in the cited studies.

Viral Entry and Infection Inhibition Assay

This protocol is used to determine the compound's effectiveness in preventing initial viral infection.

  • Cell Preparation: Seed susceptible cells (e.g., Vero E6, Vero E6-TMPRSS2, or A549-ACE2) in 96-well plates 24 hours prior to infection to reach 80-90% confluency [3] [2].
  • Compound Pretreatment: Incubate cells with serial dilutions of the PIKfyve inhibitor in serum-free medium for 2 hours before viral infection [3].
  • Viral Infection: Remove the compound-containing medium. Infect cells with SARS-CoV-2 (wild-type or variant of concern) at a predetermined Multiplicity of Infection (MOI, e.g., 0.05-0.1) for 1 hour in a minimal volume. Include vehicle-only (e.g., DMSO) controls for both infected and mock-infected cells [3] [2].
  • Post-Infection Incubation: Remove the viral inoculum, wash cells with PBS, and add fresh medium containing the same concentration of the inhibitor.
  • Endpoint Measurement (48 hours post-infection):
    • qRT-PCR: Collect cell culture supernatants. Extract viral RNA and quantify viral genome copies using primers/probes targeting SARS-CoV-2 genes (e.g., N or E) [3].
    • Plaque Assay: Titrate infectious virus particles in supernatants on permissive cell lines and count plaques after incubation [2].
    • Immunofluorescence (IF): Fix cells and stain for SARS-CoV-2 nucleocapsid (N) protein to quantify the percentage of infected cells [3].
Time-of-Addition Assay

This experiment pinpoints which stage of the viral lifecycle the inhibitor affects.

  • Experimental Setup: Seed cells in multiple identical plates or wells. Treat replicates with a fixed concentration of the PIKfyve inhibitor at different time points relative to infection [2]:
    • Pre-entry (-2 h): Add inhibitor 2 hours before infection.
    • Entry (0 h): Add inhibitor at the time of infection.
    • Post-entry (+2 h): Add inhibitor 2 hours after infection.
    • Late Post-entry (+6 h): Add inhibitor 6 hours after infection.
  • Infection: For all conditions, infect cells with SARS-CoV-2 for 1 hour. After the infection period, remove the inoculum, wash cells, and add fresh medium. Crucially, the inhibitor must be maintained in the medium from its designated time point onward for the duration of the experiment.
  • Analysis (24 hours post-infection): Collect supernatants and cell lysates. Analyze viral output by plaque assay and intracellular viral RNA (e.g., subgenomic RNA) by qRT-PCR [2]. Inhibition at early time points (-2 to 0 h) suggests a block in viral entry, while inhibition at later time points (+6 h) suggests an effect on post-entry stages like replication or egress.
Cellular Imaging for Mechanism Elucidation

These assays visually confirm the mechanism of action.

  • Cytoplasmic Vacuolation:
    • Treat Vero E6 cells with the inhibitor for 4-6 hours.
    • Observe under bright-field or phase-contrast microscopy for the appearance of large, phase-lucent cytoplasmic vacuoles, a hallmark of PIKfyve inhibition [3].
  • Viral Entry Tracking (using STG Probe):
    • Incubate cells expressing a fluorescent tag (e.g., mRuby) fused to ACE2 with a genetically engineered sensor of fluorescent protein (e.g., Gamillus)-fused SARS-CoV-2 spike trimer (STG) for 3 hours in the presence or absence of the inhibitor.
    • Fix cells and image using confocal microscopy. In control cells, the STG probe is internalized as discrete green dots. PIKfyve inhibition traps the STG probes in enlarged cytoplasmic vacuoles, where they colocalize with ACE2-mRuby (shown as yellow fluorescent plaques), preventing proper entry [3].
  • Cathepsin Activity Assessment:
    • Treat cells with the inhibitor for varying times (e.g., 2-24 hours).
    • Analyze cell lysates by Western Blot using antibodies against cathepsin B or L. PIKfyve inhibitors impair the proteolytic maturation of cathepsins, observed as a accumulation of the inactive pro-form and a decrease in the mature, active form [3].

Critical Considerations for Researchers

  • Compound Selection: The field has moved beyond "this compound" in the available literature. Researchers should consider more recently profiled compounds like XMU-MP-7, UNI418, or RMC-113, which have detailed mechanistic and efficacy data [4] [3] [5].
  • Cell Line Dependence: The antiviral effect and the specific lifecycle stage affected can vary significantly between cell types (e.g., Vero E6 vs. A549-ACE2). It is crucial to validate findings in multiple, biologically relevant cell models, including primary human cells or organoids [2].
  • In Vitro to In Vivo Translation: Promising in vitro results do not guarantee in vivo success. Apilimod, despite high in vitro potency, worsened disease outcomes in a murine model of COVID-19 [2]. This underscores the necessity of thorough in vivo profiling to assess efficacy and safety.
  • Mechanism-Driven Experimental Design: The dual role of PIKfyve in entry and post-entry processes necessitates the use of time-of-addition and mechanistic assays (e.g., cathepsin maturation, viral entry tracking) to fully characterize a candidate inhibitor's mode of action.

References

PIKfyve-IN-2 protocol for lysosomal biogenesis and acidification assays

Author: Smolecule Technical Support Team. Date: February 2026

PIKfyve Inhibition: Mechanism and Cellular Role

Understanding the function of PIKfyve is key to designing relevant assays for any of its inhibitors, including PIKfyve-IN-2.

  • Primary Function: PIKfyve is a lipid kinase that is the sole cellular source of two phosphoinositides: Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and Phosphatidylinositol 5-phosphate (PI(5)P) [1]. The levels of these signaling lipids are dynamically regulated and crucial for cellular homeostasis.
  • Core Complex: PIKfyve's activity is tightly regulated within a complex that includes the scaffold protein Vac14 and the lipid phosphatase Fig4 [1].
  • Consequence of Inhibition: Pharmacological inhibition of PIKfyve leads to a rapid decrease in PI(3,5)P2 and PI(5)P [2]. This disrupts endolysosomal membrane homeostasis, causing:
    • Cytoplasmic Vacuolation: A visible accumulation of enlarged cytoplasmic vacuoles, which is a hallmark of PIKfyve inhibition [3].
    • Lysosomal Dysfunction: Impairment of lysosomal acidification, trafficking, and autophagic flux [4] [5].
    • Disrupted Interorganellar Communication: Affects contacts and signaling between lysosomes, the endoplasmic reticulum (ER), and mitochondria [4].

The following diagram illustrates the mechanism of PIKfyve and the downstream effects of its inhibition.

G PIKfyve_Complex PIKfyve/Vac14/Fig4 Complex PI35P2 PI(3,5)P₂ PIKfyve_Complex->PI35P2 Synthesizes PI3P PI(3)P PI3P->PI35P2 Substrate PI5P PI(5)P PI35P2->PI5P Myotubularin (MTM) 3-phosphatase LysosomeF Functional Lysosome PI35P2->LysosomeF Maintains InhibitedLysosome Dysfunctional Lysosome PI35P2->InhibitedLysosome Vacuolation Cytoplasmic Vacuolation DisruptedTrafficking Disrupted Membrane Trafficking ImpairedAcid Impaired Lysosomal Acidification Inhibitor PIKfyve Inhibitor (e.g., this compound) Inhibitor->PIKfyve_Complex Inhibits InhibitedLysosome->Vacuolation InhibitedLysosome->DisruptedTrafficking InhibitedLysosome->ImpairedAcid

General Assay Protocols for Lysosomal Biogenesis and Acidification

While a specific protocol for this compound is unavailable, you can adapt established methods used for other PIKfyve inhibitors (like apilimod). The table below summarizes the key assays for investigating lysosomal biogenesis and acidification.

Assay Category Key Readout Common Experimental Tools Typical Observations with PIKfyve Inhibition
Lysosomal Biogenesis & Mass Transcription factor activation; Lysosome number and size TFEB/TFE3 translocation imaging; Immunoblotting for LAMP1, LAMP2, CTSD; LysoTracker staining Increased TFEB nuclear translocation; Elevated levels of lysosomal proteins; Altered LysoTracker signal [4]
Lysosomal Acidification Luminal pH LysoSensor probes; Ratiometric dextrans; Genetically encoded pH probes (e.g., pHluorin) Increased lysosomal pH (alkalinization) [4]
Functional Readouts Protease activity; Autophagic flux Cathepsin activity assays; Immunoblotting for LC3-II and p62/SQSTM1 in presence/absence of lysosomal inhibitors Decreased mature Cathepsin B/L levels; Accumulation of LC3-II and p62 [3]
Phenotypic & Lipid Analysis Cellular morphology; Target engagement Phase-contrast microscopy; Liquid Chromatography-Mass Spectrometry (LC-MS) for lipids Appearance of cytoplasmic vacuoles; Decreased PI(3,5)P2 and PI(5)P levels [2] [3]
Detailed Workflow for Key Assays

Here is a generalized experimental workflow you can follow, integrating the assays mentioned above.

G Start Seed Cells (e.g., Vero E6, MEFs, PDAC lines) InhibitorTreat Treat with PIKfyve Inhibitor (Include vehicle control) Start->InhibitorTreat Microscopy Live-Cell Imaging & Phenotyping InhibitorTreat->Microscopy e.g., 2-48h Lysis Cell Lysis and Sample Preparation InhibitorTreat->Lysis e.g., 30 min - 48h AnalysisAcid Flow Cytometry or Fluorescence Microscopy Microscopy->AnalysisAcid For vacuolation AssayBranch Downstream Assays Lysis->AssayBranch Acidification Lysosomal Acidification AssayBranch->Acidification Biogenesis Lysosomal Biogenesis AssayBranch->Biogenesis LipidFunc Lipid & Functional Analysis AssayBranch->LipidFunc LysoSensor Incubate with LysoSensor Dyes Acidification->LysoSensor LysoSensor->AnalysisAcid FixPerm Fix and Permeabilize Cells Biogenesis->FixPerm StainTFEB Stain for TFEB/TFE3 and Lysosomal Markers (LAMP1) FixPerm->StainTFEB AnalysisBio Confocal Microscopy (assess nuclear translocation) StainTFEB->AnalysisBio LipidMS Lipid Extraction and LC-MS/MS for PI(3,5)P2 LipidFunc->LipidMS Cathepsin Cathepsin Activity Assay or Immunoblot for mature form LipidFunc->Cathepsin Autophagy Autophagic Flux Assay (LC3-II/p62 immunoblot ± BafA1) LipidFunc->Autophagy

Experimental Notes and Considerations:

  • Cell Line Selection: The choice of cell line is critical. Studies have been conducted in Vero E6 (for viral entry) [3], Mouse Embryonic Fibroblasts (MEFs) [1], and various pancreatic ductal adenocarcinoma (PDAC) models [2] [5].
  • Inhibitor Treatment:
    • Dose and Time: Based on studies with apilimod and XMU-MP-7, effects on phosphoinositide levels can be seen within 30 minutes [2], while phenotypic changes like vacuolation occur rapidly, within 20 minutes to a few hours [3]. Treatment can last up to 48 hours for gene expression and viability studies.
    • Vacuolation Confirmation: Phase-contrast microscopy to observe cytoplasmic vacuolation is a simple and effective first step to confirm PIKfyve inhibition [3].
  • Key Mechanistic Insights:
    • Target Engagement: The most direct confirmation of PIKfyve inhibition is a reduction in its lipid products. This can be measured by LC-MS/MS to show decreased levels of PI(3,5)P2 and PI(5)P [2].
    • Cathepsin Maturation: PIKfyve inhibition impairs the processing and maturation of lysosomal proteases like Cathepsin B. Immunoblotting can show a reduction in the mature, active form of the enzyme [3].
    • Acidification and Function: Remember that lysosomal acidification, driven by V-ATPase, is fundamental for the activity of cathepsins and other hydrolases. PIKfyve inhibition disrupts this environment, leading to a functional deficit [4].

Critical Application Notes for Researchers

  • Compound Sourcing and Validation: As this compound was not mentioned in the available literature, its source (commercial vendor, academic gift) and validation are paramount. You must first confirm that it induces the characteristic vacuolation phenotype and reduces PI(3,5)P2 levels in your system.
  • Optimization is Required: The concentrations and treatment times for this compound will need to be empirically determined. Start with a range (e.g., 10 nM - 1 µM) based on other PIKfyve inhibitors and perform dose-response studies.
  • Use a Multi-Assay Approach: Relying on a single readout can be misleading. Combine phenotypic (vacuolation), biochemical (lipid levels, immunoblotting), and functional (acidification, protease activity) assays to build a comprehensive picture.
  • Context-Dependent Effects: Be aware that the consequences of PIKfyve inhibition can vary by cell type and context (e.g., nutrient availability, oncogenic mutations like KRAS) [2]. Design your experiments with your specific research model in mind.

References

PIKfyve-IN-2 treatment schedule for in vivo disease models

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Dosing Protocols for PIKfyve Inhibitors

The following table details the treatment schedules and key findings for PIKfyve inhibitors that have been used in recent in vivo disease model studies.

Inhibitor Disease Model Species/Sex Dose & Route Treatment Schedule Key Findings Source
SGC-PIKFYVE-1 Neuropathic Pain Mouse (Male & Female) 30 mg/kg (Systemic) Single systemic administration Reversed mechanical & cold sensitivity; no motor impairment. [1]
Compound 40 (Improved probe) Not Specified (PK Study) Mouse Details not specified Not Specified Well-tolerated, systemic exposure, orally bioavailable, long half-life. [2]
WX8 COVID-19 Mouse 30 mg/kg Prophylactic: single dose at max tolerable concentration. [3] Worsened disease; increased weight loss, lung viral load. [3]
NDF COVID-19 Mouse 50 mg/kg Prophylactic: single dose at max tolerable concentration. [3] Worsened disease; increased weight loss, lung viral load. [3]
Apilimod, WX8, NDF COVID-19 Mouse Not Specified Therapeutic: treatment began 1 day post-infection (dpi). [3] Worsened disease in a more severe model. [3]

Experimental Methodology for Preclinical Studies

The studies referenced above employed standard, rigorous methodologies for in vivo testing. The general workflow and key assessment metrics are summarized below.

workflow Start Disease Model Establishment Grouping Randomization & Grouping Start->Grouping Dosing Treatment (Prophylactic/Therapeutic) Grouping->Dosing Monitoring In-life Monitoring Dosing->Monitoring Sampling Terminal Sampling & Analysis Monitoring->Sampling Results Data & Conclusions Sampling->Results

  • Animal Models: Studies used genetically engineered mouse models (e.g., KPC for pancreatic cancer), nerve injury-induced neuropathic pain models, or mouse-adapted SARS-CoV-2 infection models [4] [3] [1].
  • Dosing Regimens: Treatment schedules were defined as either prophylactic (administered before disease induction or infection) or therapeutic (administered after disease is established) [3].
  • Key Outcome Measures: Common metrics included:
    • Survival analysis and monitoring of body weight [3].
    • Behavioral tests for pain models (e.g., response to mechanical or cold stimuli) [1].
    • Tissue viral titers (e.g., plaque assay in lungs) and histopathological examination of target organs [3].
    • Tumor burden assessment in oncology models [4].

Interpretation & Development Considerations

The data highlights several critical points for developing a PIKfyve inhibitor treatment protocol:

  • Model-Dependent Outcomes: The efficacy and safety of PIKfyve inhibition are highly dependent on the disease context. The same class of inhibitors showed therapeutic benefits in pancreatic cancer and neuropathic pain models but exacerbated disease in a COVID-19 model [4] [3] [1].
  • Critical Protocol Parameters: When designing a study, you must define the treatment window (prophylactic vs. therapeutic), the frequency of administration (single dose vs. multiple doses), and the route of administration (systemic, oral, etc.) based on the compound's pharmacokinetics and the disease pathogenesis [3] [2] [1].
  • Comprehensive Safety & PK/PD: A successful protocol requires supportive pharmacokinetic (PK) data (e.g., half-life, oral bioavailability) and pharmacodynamic (PD) markers (e.g., target engagement, changes in phosphoinositide levels) to rationalize the dosing regimen [2].

How to Locate a Specific Protocol for PIKFYVE-IN-2

Since a direct protocol for "this compound" was not available, here are suggested steps to find this specific information:

  • Contact the Source: The most direct approach is to contact the manufacturer or the academic lab that synthesized and characterized this compound. They often provide detailed experimental procedures upon request.
  • Search Patent Literature: Check patent databases (e.g., USPTO, Google Patents). Patent applications for novel compounds frequently include detailed examples of in vivo experiments and dosing schedules.
  • Use Specialized Databases: Search scientific databases like PubMed and Google Scholar using the specific compound name. Look for subsequent publications that may have cited the original paper where this compound was first reported.

References

PIKfyve-IN-2 off-target effects and counter-screening strategies

Author: Smolecule Technical Support Team. Date: February 2026

Known Off-Target Effects of PIKfyve Inhibitors

The table below summarizes documented off-target interactions for some PIKfyve inhibitors, which are crucial for designing your counter-screening panels.

Inhibitor Name Primary Target Documented Off-Target Effects Supporting Evidence
SB203580 & SB202190 p38 MAPKs Direct inhibition of PIKfyve [1] In vitro kinase assays showed direct inhibition of recombinant PIKfyve, reducing cellular PI(3,5)P2 levels [1].
UNI418 PIKfyve Dual inhibition of PIP5K1C [2] Characterization identified it as a dual PIKfyve and PIP5K1C inhibitor [2].
Apilimod PIKfyve Initially identified as an IL-12/IL-23 inhibitor; high selectivity often cited, but comprehensive public kinome-wide data is limited [3]. Described as a potent and specific PIKfyve inhibitor in multiple studies [4] [5].

Essential Counter-Screening Strategies and Assays

To systematically identify off-target effects, you should employ the following experimental strategies.

  • Strategy 1: In Vitro Kinase Profiling The most direct method is to test PIKfyve-IN-2 against a broad panel of purified kinases. A counter-screen should at minimum include the off-targets identified for other inhibitors, such as p38 MAPKs and PIP5K1C [1] [2].

  • Strategy 2: Assess Downstream Lipid Signaling Measure the levels of the PIKfyve product, PI(3,5)P₂, and its precursor, PI(3)P, in cells. A true PIKfyve inhibitor will cause a decrease in PI(3,5)P₂ and may lead to a buildup of PI(3)P [6] [1]. Techniques like HPLC-based lipid analysis or immunofluorescence with specific probes can be used.

  • Strategy 3: Phenotypic and Cytotoxicity Profiling

    • Cytoplasmic Vacuolization: Treat various cell lines (e.g., cancer cell lines, MEFs) with this compound and observe for the characteristic cytoplasmic vacuolation. This phenotype is a hallmark of PIKfyve inhibition [7] [1] [8].
    • Differential Potency: Compare the cytotoxicity (EC₅₀) of this compound across a range of cancer cell lines. Significant variation in sensitivity can suggest off-target activities. For example, one study found APY0201 was potent in 65% of cell lines tested, while apilimod was potent in only 5% [8].
  • Strategy 4: Utilize Negative Control Compounds Include a negative control degrader in your experiments. For example, in PROTAC-based degraders like PIK5-12d, an inactive isomer control (PIK5-12dN) was used to confirm that observed effects were due to on-target degradation [7].

Experimental Workflow for Profiling

The diagram below outlines a logical workflow for characterizing this compound.

G Start Start: Profile this compound K1 In Vitro Kinase Assay Start->K1 K2 Cellular Lipidomics Start->K2 K3 Phenotypic Analysis Start->K3 K4 Functional Assays Start->K4 Decision Results consistent with on-target PIKfyve inhibition? K1->Decision No hits on p38 MAPK, PIP5K1C, etc. K2->Decision ↓ PI(3,5)P₂ levels K3->Decision Induces cytoplasmic vacuolation K4->Decision Blocks autophagic flux enhances antibody cytotoxicity Decision->Start No, investigate new off-targets End Confirmed Selective PIKfyve Inhibitor Decision->End Yes

Troubleshooting Common Experimental Issues

  • Unexpected Cytoplasmic Vacuolation: If you observe this phenotype, confirm it is PIKfyve-dependent by rescuing the effect with a potent, selective PIKfyve inhibitor or via genetic knockdown [1].
  • Lack of Correlation in Cytotoxicity Profiling: If this compound's potency does not correlate with PIKfyve protein levels across cell lines, this strongly indicates off-target effects are driving cytotoxicity [8].
  • Inactive Negative Control: When using a PROTAC degrader, always synthesize and include a negative control (e.g., with an inactive E3 ligase ligand) to rule out non-specific effects [7].

References

optimizing PIKfyve-IN-2 concentration to minimize cellular toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Mitigating Toxicity of PIKfyve Inhibitors

A key finding from recent medicinal chemistry efforts is that certain chemical structures in PIKfyve inhibitors are linked to cellular toxicity. Addressing this often involves specific structural modifications.

The table below summarizes a critical finding from research on a related inhibitor, which you can use as a guide for troubleshooting PIKfyve-IN-2.

Observation Implicated Chemical Group Proposed Solution / Less-Toxic Alternative
Consistent cellular toxicity at 1 μM [1] Propargylic alcohol groups at the alkyne terminus [1] Elaboration (chemical modification) at the 2-position of the indole core [1]
Toxicity was mitigated while maintaining potency by modifying the 2-position of the core structure [1]. A 2-position carbon/nitrogen on the indole/indazole core [1] Using an amide substituent at the 2-position (e.g., in compound 13) [1]

Experimental Protocols for Assessing Toxicity and Function

To systematically evaluate this compound in your own experiments, you can adopt the following established methodologies.

  • Cellular Viability Assay

    • Purpose: To directly measure the impact of your inhibitor on cell health.
    • Method: Treat cells with a dose range of this compound (e.g., from nanomolar to low micromolar concentrations) for a set period (e.g., 24-72 hours). Measure cell viability using standard assays like MTT, MTS, or CellTiter-Glo.
    • Expected Outcome: Determine the concentration that reduces cell viability (IC50 for viability) and ensure your experimental concentration is well below this toxic threshold [1].
  • Functional Assessment of PIKfyve Inhibition

    • Purpose: To confirm that PIKfyve is being effectively inhibited at your non-toxic concentration.
    • Method: Use a mCherry-GFP-LC3 tandem fluorescent protein quenching assay.
      • Transfect cells with the mCherry-GFP-LC3 construct.
      • Treat with this compound. Functional inhibition of PIKfyve disrupts lysosomal function and acidification.
      • In controls, the acidic lysosomal environment quenches the GFP signal (green), leaving only mCherry signal (red) for LC3-positive autophagosomes. With PIKfyve inhibition, the lysosomal degradation step is blocked, and both green and yellow (from merged red/green) puncta will be observed [2].
    • Expected Outcome: This confirms that your inhibitor is working as intended at the chosen concentration.

The relationship between PIKfyve inhibition, its functional consequences, and the experimental readouts can be visualized as follows:

G PIKfyve_Inhibition PIKfyve Inhibition Disrupts Lysosomal\nFunction & Acidification Disrupts Lysosomal Function & Acidification PIKfyve_Inhibition->Disrupts Lysosomal\nFunction & Acidification Leads to Functional_Consequences Functional Consequences Experimental_Readouts Experimental Readouts Disrupts Lysosomal\nFunction & Acidification->Functional_Consequences Part of Blocks Autophagic Flux Blocks Autophagic Flux Disrupts Lysosomal\nFunction & Acidification->Blocks Autophagic Flux Including Blocks Autophagic Flux->Functional_Consequences Part of Accumulation of\nmCherry+GFP+ LC3 Puncta Accumulation of mCherry+GFP+ LC3 Puncta Blocks Autophagic Flux->Accumulation of\nmCherry+GFP+ LC3 Puncta Observed as Accumulation of\nmCherry+GFP+ LC3 Puncta->Experimental_Readouts Measured in

Key Recommendations for Your Experiments

Based on the gathered information, here are actionable steps for your work with this compound:

  • Start with Low Nanomolar Concentrations: Since this compound is described as a potent inhibitor, begin your dose-response experiments at low nanomolar concentrations (e.g., 1-10 nM) and carefully titrate upwards [3]. The goal is to find a concentration that shows functional efficacy in your model without triggering toxicity.
  • Monitor Toxicity Proactively: Incorporate a viability assay early in your experimental timeline. Do not assume that a potent kinase inhibitor will have a wide therapeutic window.
  • Confirm Functional Engagement: Always include a functional assay (like the LC3 assay described above) to verify that any negative results are due to a lack of biological effect and not excessive toxicity.
  • Consider Alternative Inhibitors: If this compound shows significant toxicity in your hands despite optimization, be aware that second-generation, in-vivo optimized probes with improved profiles are under development [1] [4].

References

troubleshooting excessive vacuolation in PIKfyve-IN-2 treated cells

Author: Smolecule Technical Support Team. Date: February 2026

The Core Mechanism: Why Vacuolation Occurs

Prolonged inhibition of PIKfyve disrupts the delicate balance of phosphoinositides on endolysosomal membranes. The table below summarizes the key molecular events that lead to vacuolation.

Key Event Molecular/Cellular Effect Final Phenotype
Loss of PI(3,5)P₂ PIKfyve is the primary kinase that produces PI(3,5)P₂. Its inhibition causes a rapid drop in this lipid [1] [2] [3]. Disrupted endolysosomal fission and swelling [3].
Lysosomal Swelling Reduced PI(3,5)P₂ levels impair the function of lysosomal ion channels (e.g., TRPML1), leading to osmotic imbalance and vacuole formation [1] [3]. Large, phase-bright cytoplasmic vacuoles [3] [4].
Accumulation of Rab7 The maturation of late endosomes is disrupted, characterized by the persistent presence of the small GTPase Rab7 on the swollen organelles [3]. Vacuoles are positive for LAMP1/2, markers for late endosomes and lysosomes [5] [3].

This relationship between PIKfyve inhibition and vacuolation is summarized in the following pathway:

G Inhibitor PIKfyve Inhibitor (e.g., PIKfyve-IN-2) PIKfyve PIKfyve Activity Inhibitor->PIKfyve  Inhibits PIP2 PI(3,5)P₂ Levels PIKfyve->PIP2  Produces Fission Endolysosomal Fission PIP2->Fission  Promotes Channels Ion Channel Function (e.g., TRPML1) PIP2->Channels  Regulates Rab7 Rab7 Accumulation PIP2->Rab7  Regulates OsmoticBalance Endolysosomal Osmotic Balance Fission->OsmoticBalance  Maintains Channels->OsmoticBalance Vacuolation Cytoplasmic Vacuolation OsmoticBalance->Vacuolation  Loss Leads to Rab7->Vacuolation  Correlates with

Troubleshooting Guide: Confirm Your Experimental Results

If you are observing vacuolation, the following workflow can help you confirm it is a result of PIKfyve inhibition and rule out alternative causes.

G Start Observed Vacuolation CheckMarker Check Vacuole Identity Start->CheckMarker MarkerPos LAMP1/2 or Rab7 Positive? CheckMarker->MarkerPos  Yes AlternativeCause Investigate Alternative Causes CheckMarker->AlternativeCause  No/Uncertain ConfirmOnTarget Likely On-Target PIKfyve Effect MarkerPos->ConfirmOnTarget  Yes MarkerPos->AlternativeCause  No CheckViability Check Cell Viability ConfirmOnTarget->CheckViability CheckConcentration Optimize Inhibitor Concentration CheckViability->CheckConcentration  High Death

Key Validation Experiments
  • Confirm Endolysosomal Identity: Use immunofluorescence to stain for LAMP1 or LAMP2 (lysosomal markers) and Rab7 (a late endosome marker). Colocalization of these markers with the vacuoles strongly indicates an on-target PIKfyve effect [5] [3] [4].
  • Assess Functional Impact:
    • Cell Viability: Use assays like MTT or CFDA to determine if vacuolation leads to rapid cell death. In many cell types, vacuolation is reversible and does not immediately kill cells [3].
    • Functional Assays: Test whether the vacuolation is interfering with the specific cellular process you are studying (e.g., phagocytosis, autophagy flux) [6] [5].
  • Optimize Experimental Conditions:
    • Dose and Time: Vacuolation is often time- and concentration-dependent [3]. Try a pulse-chase experiment: treat cells with this compound for a short period (e.g., 1-2 hours), then wash it out and replace with fresh medium. This can help you achieve the desired biochemical effect without overwhelming vacuolation.
    • Positive Control: Use a well-characterized PIKfyve inhibitor like Apilimod to see if it produces a similar phenotype in your cell line [2] [3].

Key Considerations and Alternative Causes

  • p38 MAPK Inhibitors: Be aware that certain p38 MAPK inhibitors (e.g., SB203580, SB202190) can also directly inhibit PIKfyve and cause identical vacuolation [3]. If you are using combinations of small molecules, this could be a contributing factor.
  • Off-Target Vacuolation: Vacuolation can be caused by other stressors. For example, prolonged hypotonic stress can induce "LateVacs" that are also LAMP1-positive but may depend on different signaling pathways involving chloride efflux [7]. Ensure your control cells (DMSO-treated, etc.) do not show this phenotype.

Methodology: Key Assays from Recent Literature

Assay Type Methodology Summary Key Readout / Purpose
Lipid Level Confirmation [2] Measure cellular PI(3,5)P₂ levels after inhibitor treatment using ELISA or mass spectrometry-based methods. Direct confirmation of PIKfyve target engagement.
Vacuolation Quantification [3] Use high-content imaging systems or simple phase-contrast microscopy to track vacuole formation and dissolution over time. Quantify phenotypic severity and reversibility.
Functional Autophagy Assay [8] Use the mCherry-GFP-LC3 tandem reporter. The GFP signal is quenched in acidic lysosomes, while mCherry is stable. Determine autophagy flux status (blocked vs. active).
Endosomal pH Test [8] Stain cells with acridine orange or LysoTracker. PIKfyve inhibition can alter endolysosomal acidity. Assess functional impact on endolysosomal pH.

References

PIKfyve-IN-2 solvent compatibility and stock solution stability

Author: Smolecule Technical Support Team. Date: February 2026

PIKfyve-IN-2 Stock Solution & Stability Data

Property Specification / Value
Molecular Weight 414.46 g/mol [1]
Recommended Solvent DMSO [1]
Typical Stock Concentration 1.67 mg/mL (4.03 mM) [1]
Solubility in DMSO 1.67 mg/mL (requires ultrasonic and warming to 60°C) [1]
Storage Condition Estimated Stability
Powder (at -20°C) 3 years [1]
Powder (at 4°C) 2 years [1]
Stock Solution (at -80°C) 6 months [1]
Stock Solution (at -20°C) 1 month [1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a this compound stock solution? DMSO is the recommended and typically the only suitable solvent for preparing concentrated stock solutions of this compound. The compound has low solubility in aqueous buffers, and a specific protocol is needed for DMSO: you must use newly opened, anhydrous DMSO and employ ultrasonication while warming the solution to 60°C to achieve complete dissolution at 1.67 mg/mL [1]. Hygroscopic DMSO that has absorbed water from the air can significantly reduce the compound's solubility.

Q2: How should I store my this compound stock solutions, and how long are they stable? For long-term stability, aliquot your stock solution and store it at -80°C, where it is stable for approximately 6 months [1]. For short-term, frequent use, storage at -20°C is acceptable, but the solution should be used within 1 month [1]. Always avoid repeated freeze-thaw cycles, as this can lead to compound degradation and a loss of potency.

Q3: Why is my this compound precipitating out of solution when I add it to my cellular assay? Precipitation is a common issue when adding a concentrated DMSO stock to an aqueous cellular medium. This is likely due to the "spring and parachute" effect [2]. The compound rapidly dissolves (the "spring") creating a supersaturated solution, but then precipitates (the "parachute" fails) back to its stable, low-solubility crystalline form. To mitigate this, you can ensure your stock solution is fully dissolved before use and consider using the lowest possible final DMSO concentration (e.g., 0.1% v/v) in your assays.

Q4: Are there any general strategies to improve the solubility of challenging compounds like this compound in biological assays? While specific formulations for this compound are not documented, general approaches for poorly soluble drugs include:

  • Particle Size Reduction: Techniques like nanocrystallization can increase surface area and dissolution rate [2].
  • Use of Surfactants: Surfactants can improve wetting and prevent precipitation, though they may add complexity [2].
  • Lipid-Based Delivery Systems: For in vivo studies, formulating the compound in lipid-based systems can enhance solubility and absorption [2].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Dissolution Solvent is not pure, anhydrous DMSO; insufficient energy for dissolution. Use a newly opened bottle of DMSO. Ensure sonication with warming to 60°C is performed [1].
Loss of Activity Stock solution is outdated or has undergone multiple freeze-thaw cycles. Prepare fresh stock solutions. Store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles [1].
Precipitation in Assay Compound is crashing out upon dilution into aqueous buffer. Dilute the stock solution in a step-wise manner. Ensure the final DMSO concentration is kept low (e.g., ≤0.5%).
High Background/Cell Death Final DMSO concentration in cell culture is too high. Confirm that the final DMSO concentration is not cytotoxic (typically ≤0.5%). Include a vehicle control (DMSO-only) in your experiments.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a stable this compound stock solution.

Start Start: Prepare this compound S1 Use anhydrous DMSO from newly opened bottle Start->S1 S2 Add solvent to powder and vortex briefly S1->S2 S3 Sonicate while warming to 60°C until clear S2->S3 S4 Prepare single-use aliquots S3->S4 S5 Store at -80°C (Stable for 6 months) S4->S5 S6 For use, thaw and keep at 4°C for short term S5->S6 Note Avoid repeated freeze-thaw cycles S5->Note

Key Considerations for Experimental Design

  • Solvent Impact: The note that "Hygroscopic DMSO has a significant impact on the solubility of product" is critical [1]. Always take care to prevent water absorption in your DMSO stocks.
  • Beyond Solubility: When moving to in vivo studies, be aware that this compound belongs to a chemical class where metabolic instability has been a challenge in earlier compounds [3]. While this compound's specific metabolic profile isn't detailed, this historical context suggests that careful pharmacokinetic analysis would be essential for in vivo work.

References

overcoming variable efficacy of PIKfyve-IN-2 in different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms Behind Variable Efficacy

Research points to several key factors that can cause PIKfyve inhibitor efficacy to vary. Understanding these can help you diagnose your experimental results.

Factor Mechanism & Impact Supporting Evidence
PIP5K1C Protein Levels Cells with low PIP5K1C (an enzyme for PIP2 synthesis) are sensitive; high levels confer resistance by maintaining an alternative pathway for PIP2 production [1]. Correlation between low PIP5K1C protein and WX8 sensitivity in melanoma, colorectal carcinoma, and osteosarcoma cell lines [1].
p38MAPK Pathway Activity p38MAPK activation compensates for lysosome dysfunction caused by PIKfyve inhibition. Higher basal/induced p38MAPK activity protects cells, reducing inhibitor efficacy [2]. Resistant cells had higher p38MAPK protein/phosphorylation; combined PIKfyve + p38MAPK inhibition synergistically killed cancer cells [2].
Cell Type & Context Sensitivity is linked to "autophagy dependence." Inhibitors selectively kill autophagy-dependent cancer cells while sparing non-malignant ones [1]. Effects can differ between cell lines (e.g., VeroE6 vs. A549/hACE2) and primary cells (e.g., dendritic cells) [3] [4]. Significant fractions of melanoma, B-cell lymphoma, and multiple myeloma cell lines are highly sensitive, while others are as resistant as normal cells [1].
Oncogenic Drivers (e.g., KRAS) Oncogenic KRAS drives dependency on autophagy and lysosomal processes. PIKfyve inhibition is synthetic lethal with KRAS-MAPK pathway inhibition in PDAC [5] [6]. Genetic knockout or pharmacological inhibition of PIKfyve reduced PDAC tumor development; combination with KRAS-MAPK inhibitors led to tumor regression [5] [6].

Troubleshooting & Experimental Design Guide

Here are practical steps you can take to investigate and overcome variable efficacy in your experiments.

Characterize Your Cell Lines' Baseline

Before testing inhibitors, profile your cell lines for the key factors mentioned above.

  • Determine PIP5K1C Status: Perform Western blot analysis to measure baseline PIP5K1C protein levels. This can help predict inherent sensitivity or resistance [1].
  • Assess Autophagy Dependence: Evaluate autophagic flux and dependency. You can use:
    • LC3B-II Immunoblotting: Monitor LC3B-II levels with and without lysosome inhibitors (e.g., Bafilomycin A1) to measure autophagic flux.
    • Cell Viability Assay with CQ/HCQ: Test sensitivity to chloroquine or hydroxychloroquine as a proxy for autophagy dependence [1].
Employ Combination Strategies

If your cell lines show resistance to PIKfyve-IN-2 alone, consider rational combinations based on compensatory pathways.

  • Combine with p38MAPK Inhibitors: Co-treatment with a p38MAPK inhibitor (e.g., SB202190, BIRB-796) can synergistically enhance cell death and overcome resistance [2].
  • Combine with KRAS-MAPK Pathway Inhibitors: For KRAS-mutant cancers (like PDAC), concurrently inhibit the KRAS-MAPK pathway (e.g., with a MEK or ERK inhibitor) and PIKfyve. This combination has shown robust tumor suppression in preclinical models [5] [6].
Optimize Experimental Conditions

Technical details can significantly impact the observed outcome.

  • Confirm Inhibitor Activity: PIKfyve inhibition should cause a visible phenotype. Treat cells with your inhibitor and look for cytoplasmic vacuolation within hours as a primary indicator of target engagement [7]. You can also measure a decrease in PtdIns(3,5)P2 levels via specialized assays [5].
  • Control for Serum Conditions: Be aware that the cytotoxic effects of PIKfyve inhibition can be antagonized by the presence of serum or growth factors in the culture medium. Consider serum-starvation conditions to potentiate the effect, but account for its impact on cell health [7].
  • Use a Validated Positive Control: Always include a known PIKfyve inhibitor (like Apilimod) as a positive control in your experiments to benchmark the performance of this compound [3] [2].

Experimental Workflow Diagram

The following chart outlines a logical workflow for troubleshooting variable efficacy, from initial characterization to strategic solutions.

Start Encounter Variable Efficacy with PIKfyve Inhibitor Char Characterize Cell Line Baseline Start->Char PIP5K1C Measure PIP5K1C Protein Levels (Western Blot) Char->PIP5K1C Autophagy Assess Autophagy Dependence (LC3B-II blot, CQ sensitivity) Char->Autophagy Engage Confirm Target Engagement (Vacuolation, PtdIns(3,5)P2 assay) Char->Engage Strat Implement Strategic Solution PIP5K1C->Strat High PIP5K1C (Suggests Resistance) Autophagy->Strat Low Autophagy Dependence (Suggests Resistance) Engage->Strat No Target Engagement (Check compound activity) Combo1 Combination Therapy: PIKfyve inhibitor + p38MAPK inhibitor Strat->Combo1 Combo2 Combination Therapy: PIKfyve inhibitor + KRAS-MAPK inhibitor Strat->Combo2 Cond Optimize Culture Conditions (e.g., serum starvation) Strat->Cond Outcome Re-evaluate Efficacy (Cell Viability, Apoptosis, etc.) Combo1->Outcome Combo2->Outcome Cond->Outcome

Key Considerations for Reliable Results

  • Use Multiple Assays: Relying on a single readout (e.g., just cell viability) can be misleading. Combine viability assays with direct measures of autophagy (LC3B-II turnover, p62 degradation) and lysosomal function (cathepsin maturation, Lysotracker staining) for a comprehensive view [6] [2].
  • Be Aware of Inhibitor Limitations: Some PIKfyve inhibitors, including Apilimod, have been reported to undergo relative inactivation in cell culture over long treatments (e.g., 48 hours). If performing prolonged assays, consider replenishing the inhibitor or using more stable analogs like YM201636 or the newer compound 40 described in [8] [7].
  • Context is Crucial: Remember that the effect of PIKfyve inhibition can extend beyond cancer cell death. For instance, in immune cells like dendritic cells, PIKfyve inhibition can actually enhance antigen presentation and T-cell activation, which could be a relevant factor in co-culture or in vivo models [4].

References

PIKfyve-IN-2 treatment duration for specific cellular phenotypes

Author: Smolecule Technical Support Team. Date: February 2026

Reported Treatment Durations with PIKfyve Inhibitors

The table below summarizes experimental data from recent studies for various cellular phenotypes.

Cellular Phenotype / Assay PIKfyve Inhibitor Used Reported Treatment Duration Key Findings / Phenotype Observed
Tumor immunity & T-cell activation [1] Apilimod In vivo: 2-3 weeks (daily treatment of tumor-bearing mice) [1] Enhanced dendritic cell function, boosted T-cell immunity, and restrained tumor growth. [1]
Pancreatic cancer growth suppression [2] Apilimod In vitro: 1-5 days (treatment of PDAC cell lines) [2] Caused lysosomal dysfunction, reduced autophagic flux, and induced apoptosis, particularly with RAS-MAPK pathway inhibition. [2]
SARS-CoV-2 viral entry inhibition [3] UNI418 (dual PIKfyve/PIP5K1C inhibitor) In vitro: 1 hour (pre-treatment of cells before viral exposure) [3] Inhibited cathepsin L proteolytic activity and ACE2-mediated endocytosis, preventing viral entry. [3]
Neuropathic pain reversal [4] SGC-PIKFYVE-1 In vivo: Single systemic administration (30 mg/kg in mice) [4] Alleviated mechanical and cold sensitivity in a neuropathic pain model within a short time frame. [4]
Cell migration (wound healing assay) [5] Apilimod, YM201636 In vitro: ~16 hours (duration of wound healing assay) [5] Delayed wound closure by 21-45%, indicating a role for PIKfyve in cell migration. [5]
Sodium current inhibition in sensory neurons [4] SGC-PIKFYVE-1 In vitro: Acute treatment (effects measured minutes after application in patch-clamp) [4] Inhibited voltage-gated sodium currents (Nav1.7, Nav1.8) in sensory neurons. [4]

Experimental Design & Troubleshooting Guide

Since a direct protocol for PIKfyve-IN-2 is unavailable, the following guidance and workflow can help you determine the optimal treatment duration for your specific research goals.

Start Define Cellular Phenotype A Review Literature for Benchmark Durations Start->A B Conduct Pilot Time-Course Experiment A->B C Treat cells with this compound across multiple time points (e.g., 1h, 6h, 24h, 48h) B->C D Assay for Phenotype & Downstream Markers C->D E Analyze Data to Identify Optimal Treatment Window D->E F Proceed with Validated Duration for Definitive Experiments E->F

Key Considerations for Your Protocol
  • Phenotype Kinetics: The appropriate duration depends heavily on the kinetics of the phenotype you are studying.

    • Rapid Events (e.g., ion channel modulation, early signaling events) may require treatment from minutes to a few hours [4].
    • Slower Processes (e.g., changes in gene expression, cell death, altering tumor growth) typically need 24 to 72 hours or longer continuous exposure [1] [2].
  • Confirming Target Engagement: Always include assays to confirm that PIKfyve is effectively inhibited in your system at the chosen time points. Common methods include:

    • Lipidomics to detect decreases in PI(3,5)P2 and PI(5)P levels [6] [7].
    • Visualization of vacuolated endosomes as a functional readout of PIKfyve inhibition, observable within hours of treatment [5] [3].
Troubleshooting FAQ
  • Q: The desired cellular phenotype is not observed after treatment. What should I check?

    • A: First, verify the activity and stability of your this compound compound. Check its solubility and ensure it is not degrading in your culture media. Consider using a well-characterized inhibitor like apilimod as a positive control to confirm that your experimental system is responsive to PIKfyve inhibition [1] [3]. Then, re-optimize the treatment duration and concentration.
  • Q: How can I differentiate between primary and secondary effects of PIKfyve inhibition?

    • A: Implement a time-course experiment as shown in the diagram. Primary, direct effects (e.g., lipid level changes, immediate lysosomal stress) will manifest quickly. Secondary, adaptive effects (e.g., altered gene expression, cell death) appear later. Using multiple, shorter treatments followed by a washout can also help distinguish direct effects.

References

PIKfyve-IN-2 batch-to-batch variability and quality control

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are answers to common questions and troubleshooting guides based on general principles of quality control for small molecule inhibitors.

FAQ: Compound Characterization & Handling
  • Q1: What is the primary source of batch-to-batch variability in small molecule inhibitors?

    • A: Variability can arise during chemical synthesis from factors like differences in starting materials, reaction conditions, purification efficiency, and final salt formation. This can lead to variations in purity, the presence of different impurities, and salt stoichiometry, all of which can impact biological activity.
  • Q2: How should PIKfyve inhibitors be stored and reconstituted to maintain stability?

    • A: Follow the manufacturer's Certificate of Analysis (CoA). Generally, small molecule inhibitors are stored as desiccated solids at -20°C or -80°C. Upon reconstitution, use the recommended solvent (often DMSO). Aliquot the solution to avoid repeated freeze-thaw cycles, and use low-protein-binding tubes to prevent compound loss.
Troubleshooting: Experimental Inconsistencies
  • Q3: What should I do if I observe a loss of potency in my cellular assay with a new batch of inhibitor?

    • A:
      • Verify Solubility and Storage: Confirm the compound was reconstituted and stored correctly. Avoid using old stock solutions.
      • Check Quality Documentation: Compare the CoA of the new batch with the previous one, paying attention to purity and HPLC chromatogram.
      • Run a Parallel Assay: Test both the old and new batches side-by-side in your assay, including a known control (e.g., apilimod) to confirm the expected assay performance.
      • Confirm Target Engagement: If possible, use a cellular thermal shift assay (CETSA) to verify that the new batch engages the PIKfyve target [1].
  • Q4: My negative controls are showing unexpected effects. What could be wrong?

    • A: This often points to solvent-related issues. Ensure that the concentration of the solvent (e.g., DMSO) is consistent and equalized across all wells in your assay plate. High DMSO concentrations can be toxic to cells. Also, verify that the solvent used for the compound does not contain stabilizers (e.g., BHT in ethanol) that could interfere with the assay.

Quality Control Data Interpretation

For any batch of PIKfyve-IN-2 you acquire, you should expect a Certificate of Analysis (CoA). The table below outlines the typical QC tests and their importance.

QC Parameter Description & Method Acceptance Criteria Impact on Research
Purity Percentage of active compound. Typically measured by HPLC-UV. >95% (Often >98% for quality suppliers) Ensures observed biological effects are due to the intended compound and not impurities.
Chemical Structure Confirmation Verification of molecular structure. Confirmed by NMR and/or HRMS. Must match the declared structure of this compound. Confirms the identity of the material being used.
Water Content Amount of residual water. Measured by Karl Fischer titration. <1-2% (for stable storage) High water content can promote compound degradation.
Residual Solvents Amount of solvents from manufacturing. Measured by GC-MS. Must meet ICH guidelines. Some solvents are toxic and can interfere with biological assays.
Biological Activity (Potency) In vitro activity against the PIKfyve target. Measured by an enzyme inhibition assay (e.g., IC50). IC50 should be within an expected range (e.g., low nM). The most critical functional measure of batch quality and consistency.

Key Experimental Protocols

Based on the literature, here are detailed protocols for common experiments involving PIKfyve inhibitors.

Protocol 1: Assessing PIKfyve Inhibition in Cells

This protocol is adapted from methods used to validate PIKfyve inhibitors like apilimod and ESK981 [1].

  • Objective: To confirm that this compound treatment leads to the expected biochemical changes in cells, such as a decrease in PtdIns(3,5)P2.
  • Workflow:

G A Seed & Culture Cells B Treat with this compound A->B C Extract Lipids B->C D Analyze Phosphoinositides via LC-MS/MS C->D E Confirm PtdIns(3,5)P2 Reduction D->E

  • Detailed Steps:
    • Cell Culture: Seed appropriate cells (e.g., pancreatic cancer cell lines, HEK293T) in a 6-well plate and allow them to adhere overnight.
    • Compound Treatment: Treat cells with your desired concentration of this compound (e.g., 100 nM - 1 µM) or a vehicle control (DMSO) for a short time course (e.g., 30, 60, 120 minutes) [1].
    • Lipid Extraction: On ice, quickly wash cells with cold PBS. Scrape cells in a mixture of methanol:chloroform:water (e.g., 2:1:0.5 v/v) with added acid (e.g., 1% acetic acid) to extract lipids. Centrifuge to separate phases and collect the organic layer.
    • LC-MS/MS Analysis: Dry the lipid extracts under nitrogen and reconstitute for Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis. Use multiple reaction monitoring (MRM) to specifically quantify PtdIns(3,5)P2, PtdIns5P, and other phosphoinositides [2] [1].
    • Expected Outcome: Successful PIKfyve inhibition will show a time-dependent decrease in PtdIns(3,5)P2 and PtdIns5P levels, with a corresponding increase in the precursor PtdIns3P [1].
Protocol 2: Functional Phenotypic Assay (LC3 Puncta Formation)

This assay leverages the known role of PIKfyve in autophagic flux and endolysosomal trafficking [1] [3].

  • Objective: To visualize the disruption of autophagic flux as a functional readout of PIKfyve inhibition.
  • Workflow:

G A Seed Cells Expressing mCherry-GFP-LC3 B Treat with this compound A->B C Fix and Image Cells via Confocal Microscopy B->C D Quantify Puncta Colocalization C->D E Interpret Lysosomal Blockade D->E

  • Detailed Steps:
    • Cell Preparation: Use stable cell lines expressing the mCherry-GFP-LC3B tandem fluorescent protein construct (e.g., available from Addgene) [3].
    • Compound Treatment: Seed cells in a glass-bottom imaging dish. The next day, treat with this compound or DMSO control for 4-24 hours.
    • Imaging: Image live or fixed cells using a confocal microscope. Capture both red (mCherry) and green (GFP) fluorescence channels.
    • Quantification & Analysis:
      • Yellow Puncta (mCherry+GFP+): Represent LC3-positive autophagosomes that have not fused with lysosomes.
      • Red Puncta (mCherry+GFP-): Represent LC3 in autolysosomes, where the acidic environment has quenched the GFP signal.
      • Expected Outcome: PIKfyve inhibition blocks autophagosome-lysosome fusion. You will observe a significant increase in yellow puncta and a decrease in red-only puncta, indicating a blockade of autophagic flux [3].

Important Considerations for Your Support Center

Given the lack of specific public data on this compound, here are actionable steps to obtain the necessary information:

  • Contact the Supplier Directly: The most reliable source for batch-specific QC data (CoA) is the manufacturer. Request HPLC chromatograms, NMR spectra, and biological potency data (IC50) for every batch you purchase.
  • Establish In-house QC: For critical long-term projects, consider establishing a baseline QC assay in your lab. A simple cell-based viability assay on a sensitive cell line, run with each new batch, can help you quickly identify significant deviations in potency.
  • Use Positive Controls: In your experiments, always include a well-characterized PIKfyve inhibitor like apilimod as a positive control. This allows you to benchmark the performance of this compound and troubleshoot whether an issue is batch-specific or related to your assay system [4] [1] [3].

References

monitoring autophagy flux in PIKfyve-IN-2 treated cells

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts: Autophagic Flux & PIKfyve Inhibition

To effectively troubleshoot your experiments, it's crucial to understand what you are measuring and how the drug is expected to affect the system.

  • What is Autophagic Flux? Autophagic flux is a measure of the entire autophagy pathway's degradation activity, from the formation of autophagosomes to the degradation of their contents within lysosomes. It's a dynamic process, and simply counting autophagosomes at a single time point can be misleading. An increase in autophagosomes could mean either increased autophagy initiation or a blockage in the final degradation step [1] [2].
  • Mechanism of PIKfyve Inhibition: PIKfyve is a lipid kinase essential for the production of key signaling lipids like PI(3,5)P2 and PI(5)P. These lipids are crucial for lysosomal function and the later stages of autophagy, including autophagosome-lysosome fusion and lysosomal acidification [3] [4]. Therefore, inhibiting PIKfyve (e.g., with PIKfyve-IN-2) is expected to impair autophagic flux by preventing the degradation of autophagosomal cargo, leading to an accumulation of autophagosomes and autophagy substrates [3] [4].

The diagram below illustrates how PIKfyve inhibition disrupts the autophagy pathway.

G A Autophagy Cargo B Autophagosome A->B Formation C Autolysosome B->C Fusion D Degraded Products C->D Degradation P PIKfyve Inhibition P->C Blocks Function L Lysosome L->C

Experimental Protocols for Flux Measurement

Here are two standard methods for monitoring autophagic flux. Using these in combination will provide the most robust validation of your this compound treatment effects.

Protocol 1: LC3-II Turnover Assay via Western Blot

This method uses lysosomal inhibitors to measure the rate of LC3-II degradation [1] [2].

  • Cell Treatment: Split your cells (e.g., HeLa, HEK293) into at least four treatment conditions:
    • Control: DMSO vehicle.
    • This compound: Your drug of interest.
    • Lysosomal Inhibitor: e.g., Bafilomycin A1 (100 nM) or a combination of Leupeptin (2 mg/ml) and Pepstatin A (10 µg/ml).
    • This compound + Lysosomal Inhibitor: Combined treatment.
  • Incubation: Treat cells for a predetermined time (e.g., 4-24 hours). The lysosomal inhibitor should be added for the final 4-6 hours of treatment.
  • Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease inhibitors.
  • Western Blot: Perform standard Western blotting and probe for:
    • LC3: To detect both LC3-I (cytosolic) and LC3-II (lipidated, autophagosome-bound) forms.
    • p62/SQSTM1: An autophagy receptor that is itself degraded by autophagy.
    • Loading Control: e.g., GAPDH or Actin.
  • Data Interpretation: See the Troubleshooting Guide below for detailed analysis.
Protocol 2: Tandem Fluorescent LC3 (GFP-RFP-LC3) Assay

This live-cell imaging assay distinguishes between neutral autophagosomes and acidic autolysosomes [1].

  • Transduction: Transduce cells with an adenovirus or lentivirus expressing the GFP-RFP-LC3 tandem construct.
  • Treatment: Treat cells with DMSO (control) or this compound for your desired time period.
  • Imaging: Visualize cells using a confocal microscope.
  • Data Interpretation:
    • Yellow Puncta (GFP+RFP+): Represent autophagosomes (neutral pH).
    • Red Puncta (RFP only): Represent autolysosomes (the GFP signal is quenched by the acidic environment).
    • Expected Outcome with this compound: You should observe an increase in yellow puncta and a decrease in red puncta, indicating a block in autophagosome maturation and fusion with functional lysosomes [1].

Troubleshooting Guide

This table addresses common problems encountered when measuring flux in PIKfyve-inhibited cells.

Problem & Phenomenon Possible Causes Proposed Solutions & Interpretations

| 1. No LC3-II Accumulation with Inhibitor Lysosomal inhibitor alone does not increase LC3-II. | • Low Basal Autophagy: Cells have minimal autophagy activity under experimental conditions. • Ineffective Inhibitor: Bafilomycin A1/Leupeptin is degraded or inactive. • Saturation: LC3-II levels are already maximal. | • Induce Autophagy: Starve cells (e.g., EBSS medium) for 2-4 hours to activate autophagy [2]. • Check Inhibitor: Use fresh aliquot; confirm activity in a positive control cell line. • Shorten Treatment: Reduce drug exposure time. | | 2. High LC3-II & p62 in Control High levels before treatment. | • Constitutive Autophagy: Cell type has high basal flux. • Steady-State Accumulation: This is the baseline; the key is the change upon inhibitor addition. | • Proceed with Assay: This does not invalidate the experiment. Compare the fold-increase of LC3-II in inhibitor-treated vs. untreated cells to calculate flux [1]. | | 3. This compound mimics Inhibitor Drug alone increases LC3-II & p62 similar to BafA1. | • Expected Result: PIKfyve inhibition blocks lysosomal degradation, similar to Bafilomycin A1 [3] [4]. | • Confirm Mechanism: This is consistent with impaired autophagic flux. The LC3-II turnover assay may not show further accumulation with BafA1+PINK, confirming a shared mechanism of action. Use the GFP-RFP-LC3 assay for orthogonal confirmation. | | 4. Variable p62 Response p62 levels do not correlate with LC3-II. | • Transcription/Translation: Drug treatment alters p62 expression. • Off-target Effects: p62 is degraded by other pathways. | • Time Course: Perform a time-course experiment to find the optimal time point. • mRNA Analysis: Check SQSTM1 mRNA levels by RT-qPCR to rule out transcriptional effects. • Use Multiple Assays: Rely on the LC3-II turnover and GFP-RFP-LC3 assays as primary evidence. |

Key Recommendations for this compound Studies

  • Always Use a Combination of Methods: No single assay is perfect. Correlate Western blot data (LC3-II/p62) with live-cell imaging (GFP-RFP-LC3) for a definitive conclusion about flux [1] [2].
  • Include Essential Controls: Your experiment must include both vehicle control and lysosomal inhibitor control groups to accurately interpret the effects of this compound.
  • Monitor Lysosomal Morphology: As PIKfyve inhibition disrupts lysosomal function, staining for LAMP1/2 and using Lysotracker Red can provide additional evidence of lysosomal dysfunction supporting impaired flux [4].

References

PIKfyve-IN-2 resistance mechanisms and compensatory pathways

Author: Smolecule Technical Support Team. Date: February 2026

Compensatory Pathways and Resistance Mechanisms

When PIKfyve is inhibited, cancer cells do not simply die; they activate a survival program by switching their metabolic strategy. The primary compensatory pathway identified is the upregulation of de novo lipid synthesis [1] [2].

The diagram below illustrates this core compensatory mechanism and the proposed strategy to overcome it.

G A PIKfyve Inhibition C Lysosomal Dysfunction A->C D Disrupted Lipid Recycling C->D E Compensatory Response: Upregulation of De Novo Lipid Synthesis D->E F1 Increased Dependency on: Fatty Acid Synthesis E->F1 F2 Increased Dependency on: Cholesterol Synthesis E->F2 F3 Increased Dependency on: Sphingolipid Synthesis E->F3 G Therapeutic Strategy: Combination Therapy F1->G Creates Vulnerability F2->G Creates Vulnerability F3->G Creates Vulnerability H Enhanced Cell Death & Growth Suppression G->H

This adaptive response creates new vulnerabilities. Researchers have successfully overcome this resistance by simultaneously targeting PIKfyve and the KRAS-MAPK pathway, which is a key driver of lipid synthesis in some cancers. This dual approach has shown robust growth suppression and even tumour elimination in preclinical models [3] [2].

Key Genes & Proteins in the Compensatory Lipid Synthesis Pathway

The table below summarizes the critical genes and pathways involved in this resistance mechanism, which can be investigated when troubleshooting experimental outcomes.

Pathway / Cellular Process Key Genes / Proteins Involved Experimental Evidence & Impact
Fatty Acid Synthesis & Elongation FASN, ACACA, ELOVL1, HSD17B12, TECR CRISPR screening identified these as critical for fitness under PIKfyve inhibition. Knocking down FASN or inhibiting ACC1 (from ACACA) sensitized cells to PIKfyve inhibitors [1].
Cholesterol Biosynthesis SLC25A1, FDFT1, SQLE, FDPS, LSS sgRNAs targeting these genes were enriched in CRISPR screens. Pharmacological inhibition of FDFT1 or SQLE increased cell death when combined with PIKfyve blockade [1].
Sphingolipid Biosynthesis SPTLC1, SPTLC2, KDSR Knockdown of SPTLC1/SPTLC2 was non-lethal alone but significantly reduced viability when combined with apilimod, showing a synthetic lethal interaction [1].
Lipid Catabolism ACOX1 Enrichment of sgRNAs targeting ACOX1 suggests cells may shift towards lipid breakdown as a compensatory mechanism when PIKfyve is inhibited [1].
Lysosomal Function & Autophagy TFEB, LC3, p62/SQSTM1 PIKfyve inhibition causes lysosomal dysfunction, blocks autophagic flux, and activates TFEB, leading to vacuolation and cell death. This mechanism is noted in pancreatic cancer, myeloma, and neuronal cells [3] [4] [5].

Experimental Protocols for Investigation

Here are detailed methodologies you can include in your guides for researchers to validate and explore these mechanisms in their own models.

Identifying Metabolic Dependencies via CRISPR Screening

This protocol is adapted from research that uncovered lipid synthesis pathways as critical vulnerabilities [1].

  • Step 1: Cell Line Selection. Use relevant models (e.g., MIA PaCa-2 for pancreatic cancer).
  • Step 2: CRISPR Library Transduction. Transduce cells with a metabolism-focused CRISPR library (e.g., a GeCKO or custom lipid-metabolism library).
  • Step 3: Inhibitor Treatment. Apply two different doses of a PIKfyve inhibitor (e.g., apilimod: a high dose of ~1 µM and a low dose of ~100 nM) for one to two weeks. Include a DMSO control.
  • Step 4: Genomic DNA Extraction & Sequencing. Harvest cells, extract gDNA, and amplify integrated guide sequences by PCR for next-generation sequencing.
  • Step 5: Data Analysis. Identify sgRNAs that are significantly enriched or depleted in the treated groups compared to the control using specialized algorithms (e.g., MAGeCK). Depleted sgRNAs point to genes essential for survival under PIKfyve inhibition.
Validating Synergy with MAPK Pathway Inhibition

This protocol is based on studies demonstrating that concurrent inhibition is a powerful strategy to overcome resistance [3] [2].

  • Step 1: In Vitro Combination Treatment.
    • Plate PDAC or other relevant cell lines.
    • Treat with a range of concentrations of a PIKfyve inhibitor (e.g., apilimod or ESK981) alone and in combination with a MAPK pathway inhibitor (e.g., a MEK inhibitor like trametinib or a direct KRAS inhibitor).
    • Expose cells for 72-96 hours.
  • Step 2: Assess Cell Viability. Use assays like CellTiter-Glo to measure ATP levels as a proxy for cell viability.
  • Step 3: Synergy Calculation. Analyze the data using software such as Combenefit or the Bliss Independence model to quantify synergistic interaction.
  • Step 4: In Vivo Validation.
    • Use immunocompromised mice implanted with human PDAC xenografts or genetically engineered mouse models (e.g., KPC models).
    • Treat with vehicle, PIKfyve inhibitor alone, MAPK inhibitor alone, and the combination.
    • Monitor tumour volume over time and harvest tumours for analysis of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki67).

References

PIKfyve-IN-2 versus apilimod potency and specificity in cellular assays

Author: Smolecule Technical Support Team. Date: February 2026

Data Summary for Apilimod

The table below consolidates the key quantitative data available for Apilimod from the search results.

Assay Type Reported Potency (IC₅₀/EC₅₀) Experimental Context Source
In vitro enzyme assay IC₅₀ = 14 nM Inhibition of PtdIns(3,5)P₂ synthesis [1]
Cellular anti-proliferative IC₅₀ ~ 20-200 nM Range across sensitive B-cell non-Hodgkin lymphoma (B-NHL) cell lines [2]
Antiviral (SARS-CoV-2) EC₅₀ < 6.9 nM Inhibition of various SARS-CoV-2 variants in Vero E6 cells [3]
Cellular functional assay IC₅₀ = 16 nM Inhibition of IL-12p70 production in human PBMCs [4]

Detailed Experimental Context

The data in the table above comes from several key studies that also provide important methodological details.

  • Mechanism of Action: Apilimod is a potent and selective inhibitor of the lipid kinase PIKfyve. It powerfully inhibits the synthesis of both PtdIns(3,5)P₂ and PtdIns5P, which are crucial for lysosomal function and endomembrane homeostasis [1]. Inhibition leads to a characteristic cellular phenotype of cytoplasmic vacuolation and disrupts lysosomal function, which is a key component of its cytotoxicity in certain cancers [1] [2].
  • Cellular Potency and Specificity: The identification of Apilimod and its characterization involved several techniques that confirm its on-target activity:
    • Target Engagement: Cellular Thermal Shift Assay (CETSA) confirmed direct binding to the PIKfyve protein [5].
    • Functional Consequences: Treatment with Apilimod led to a rapid, time-dependent decrease in cellular PtdIns(3,5)P₂ and PtdIns5P levels, confirming functional inhibition in cells [5] [1].
    • Genetic Resistance: A point mutation (M1021I) in the PIKfyve kinase domain was identified that confers resistance to Apilimod, providing strong genetic evidence that PIKfyve is its primary cellular target [2].

How PIKfyve Inhibitors Are Evaluated

Although direct data for PIKfyve-IN-2 is unavailable, the literature describes established orthogonal assay systems used to qualify PIKfyve inhibitors. These methods are crucial for assessing both potency and specificity [4]. The general workflow and key cellular consequences of PIKfyve inhibition can be summarized as follows, which may serve as a reference for your own experimental comparisons:

G cluster_assays Orthogonal Assay Systems for PIKfyve Inhibitors cluster_mechanism Cellular Consequences of PIKfyve Inhibition A1 Biochemical Enzyme Assay Measures conversion of PI(3)P to PI(3,5)P₂ by purified PIKfyve A2 Cellular Target Engagement e.g., Cellular Thermal Shift Assay (CETSA) Confirms direct binding in cells A3 Functional Cell-based Assay Measures inhibition of IL-12p70 production in stimulated immune cells B1 Inhibition of PIKfyve B2 Reduced PI(3,5)P₂ & PI5P levels B1->B2 B3 Lysosomal Disruption & Dysfunction B2->B3 B4 Cytoplasmic Vacuolation B3->B4 B5 Disrupted Autophagy B3->B5 B6 Altered Endosomal Trafficking B3->B6

Suggestions for Finding Missing Data

To complete your comparison guide for this compound, I suggest you:

  • Consult specialized databases: Search chemical vendor sites (e.g., MedChemExpress, Selleckchem, Tocris) that often provide detailed protocol data and citations for research chemicals like this compound.
  • Perform a literature search: Use platforms like PubMed and Google Scholar with the specific query "this compound" to find primary research articles that may have used this compound.
  • Review patent filings: The synthesis and initial biological data for such compounds are sometimes disclosed in patent applications, which can be a source of comparative information.

References

PIKfyve-IN-2 compared to YM201636 for PIKfyve inhibition efficiency

Author: Smolecule Technical Support Team. Date: February 2026

YM201636 Experimental Data and Protocols

The table below summarizes the key experimental findings and methodologies for YM201636 from the search results.

Experimental Aspect Reported Data for YM201636
Primary Known Target PIKfyve kinase (Inhibitor) [1] [2]
Off-Target Activity Potent inhibitor of human TPC2 (Two-Pore Channel 2) cation channels [3]
Reported IC₅₀ for PIKfyve ~30 nM [3]
Reported IC₅₀ for TPC2 0.16 μM [3]

| Common Working Concentrations | • In vitro cell studies: 0.1 - 5 μM [1]In vivo animal studies: 2 mg/kg (mouse liver cancer allograft model) [1] | | Key Experimental Readouts | • Cellular Vacuolation: Visual marker of PIKfyve inhibition [4] [2]Reduced PI(3,5)P₂ levels: Measured via mass spectrometry or immunoassays [4]LC3-II Accumulation: Western blot marker for dysregulated autophagy [1] [2]Cell Viability Reduction: MTT assay [1] | | Detailed Protocol (MTT Assay) | 1. Cell Seeding: Plate cells (e.g., HepG2, Huh-7) in 96-well plates (4x10³ cells/well). 2. Treatment: Add YM201636 (e.g., 0.1-5 μM) for 24 hours. 3. Incubation: Add MTT reagent (1 mg/mL) for 4 hours. 4. Solubilization: Replace medium with DMSO to dissolve formazan crystals. 5. Measurement: Read absorbance at 490 nm. Growth inhibition ratio = (OD_control - OD_drug) / OD_control × 100% [1]. | | Detailed Protocol (Western Blot for LC3) | 1. Cell Treatment: Treat cells (e.g., primary hippocampal neurons) with YM201636. 2. Lysis: Solubilize cells in SDS-PAGE sample buffer or Triton X-100-containing buffer. 3. Protein Quantification: Use Bradford assay. 4. Gel Electrophoresis: Load 50 µg protein for SDS-PAGE. 5. Transfer & Blocking: Transfer to membrane and block. 6. Antibody Incubation: Incubate with primary anti-LC3 antibody, then HRP-conjugated secondary antibody. 7. Detection: Visualize and quantify bands using a system like Odyssey (Licor) [2]. |

Cellular Role of PIKfyve and YM201636 Action

The following diagram illustrates the cellular function of PIKfyve and the reported effects of its inhibition by YM201636, based on the analyzed studies.

G cluster_pathway PIKfyve Pathway PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P₂ Homeostasis Endolysosomal Homeostasis PI35P2->Homeostasis Maintains Vacuolation Cellular Vacuolation PIKfyve->PI35P2 Converts to YM YM201636 YM->PIKfyve Inhibits TPC2 TPC2 Channel YM->TPC2 Directly Blocks (Off-target) AutophagyDysregulation Autophagy Dysregulation (LC3-II accumulation) Vacuolation->AutophagyDysregulation CellDeath Apoptosis-Independent Cell Death AutophagyDysregulation->CellDeath

References

PIKfyve-IN-2 selectivity profile across kinome panels

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Characterized PIKfyve Inhibitors

Inhibitor Name Core Chemotype Key Selectivity Findings Selectivity Screening Method Primary Reference
SGC-PIKFYVE-1 / Compound 17 Indolyl pyrimidinamine (no morpholine) Excellent kinome-wide selectivity; non-overlapping off-target profile vs. morpholine-containing inhibitors [1]. DiscoverX scanMAX (403 WT human kinases) [1]. [1]
Apilimod Morpholine-containing Exquisitely selective at 1 µM; some off-target activity on GPCRs noted [1]. DiscoverX KinomeScan [1]. [1]
YM201636 Morpholine-containing Potent and very selective for PIKfyve; off-targets include PI3K family kinases [1]. Kinome-wide profiling [1]. [1]
APY0201 Morpholine-containing Selective over a panel of lipid/protein kinases; negligible activity on GPCRs, ion channels, transporters [1]. KiNativ profiling & broad panel screening [1]. [1]
Compound 40 Optimized indolyl pyrimidinamine Excellent in-cell kinome-wide selectivity; improved over SGC-PIKFYVE-1 [2]. NanoBRET cellular target engagement panel (240 assays) [2]. [2]

Experimental Protocols for Selectivity Profiling

The credibility of the data in the table above relies on robust experimental methodologies. Here are details of the key protocols cited:

  • DiscoverX scanMAX / KinomeScan: This is a competitive binding assay that measures the ability of a test compound to displace a immobilized, active-site directed ligand. A common metric is Percent of Control (PoC), with a lower PoC indicating stronger binding. Profiling at a single concentration (e.g., 1 µM) across hundreds of kinases provides a kinome-wide selectivity snapshot [1].
  • NanoBRET Cellular Target Engagement: This technology assesses selectivity in a live-cell context. Kinases are tagged with a NanoLuc luciferase. A cell-permeable tracer molecule binds to the kinase and emits BRET (Bioluminescence Resonance Energy Transfer). A test compound that binds the kinase will displace the tracer, reducing the BRET signal, thereby providing an IC₅₀ value for cellular binding [2].
  • KiNativ Profiling: This method uses ATP probes to directly label the active sites of kinases in cell lysates. Inhibitors that bind a kinase will prevent this labeling. By comparing labeled kinases in treated vs. untreated samples, the method identifies direct targets of the inhibitor [1].

The following diagram illustrates the logical workflow for establishing a kinase inhibitor's selectivity profile, incorporating these key methods:

G Start Start: Inhibitor of Interest A In vitro Binding Assay (e.g., DiscoverX ScanMAX) Start->A E Identify Off-Targets A->E Identifies potential off-target binders F Confirm On-Target Activity A->F Confirms primary target binding B Cellular Target Engagement (e.g., NanoBRET) C Functional Validation (e.g., Phenotypic Assays) B->C Tests consequences of target engagement D Establish Selectivity Profile C->D E->B F->B

How to Proceed for PIKfyve-IN-2

Since the data for this compound is not publicly available, here are actionable steps you can take:

  • Contact Commercial Suppliers: If this compound is a catalog compound, directly contact the supplier (e.g., MedChemExpress, Selleckchem, etc.) to request a detailed selectivity data sheet or a report from their in-house kinome screening.
  • Consult Broader Literature: The selectivity of a compound is highly dependent on its chemical structure. The inhibitors in the table above represent two distinct classes: morpholine-containing (Apilimod, YM201636) and morpholine-free (SGC-PIKFYVE-1 series). Identifying which chemotype this compound belongs to can allow you to infer its potential off-target profile based on these published examples [1].
  • Consider the Experimental Context: If you are planning experiments, note that cellular target engagement assays (like NanoBRET) are increasingly seen as complementary to in vitro binding assays, as they confirm selectivity in a more physiologically relevant environment [2].

References

PIKfyve-IN-2 efficacy comparison in different cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of PIKfyve Inhibition Across Cancer Types

The table below summarizes the efficacy of PIKfyve inhibition (mainly via Apilimod) in various cancer models, highlighting key synergistic combinations and mechanisms.

Cancer Type Model System Intervention Key Efficacy Findings Proposed Mechanism Citation
Pancreatic Ductal Adenocarcinoma (PDAC) In vitro (KRAS-mutant PDAC lines), in vivo (mouse orthotopic, KPC) Apilimod + RAS-MAPK inhibitors (e.g., Mirdametinib) Robust growth suppression; sustained tumor regression; synthetic lethality. Blocks compensatory autophagy; induces lysosomal dysfunction & apoptosis; disrupts lipid metabolism. [1] [2] [3]
Colorectal Cancer In vitro (HCT116, SW480 lines), in vivo (mouse xenograft) Apilimod + p38MAPK inhibitor (e.g., SB202190) Synergistic reduction in cancer cell viability & tumor growth. Disrupts lysosome homeostasis & autophagy; blocks p38MAPK compensatory pathway. [4]
B-cell Lymphoma In vitro (Raji, Ramos lines) Apilimod + anti-CD20 mAb (Obinutuzumab) Enhanced Lysosomal Membrane Permeabilization (LMP) & Direct Cell Death (DCD). Disrupts lysosomal integrity; inhibits lysosome fission & fusion. [5]
Immunotherapy-Potentiating In vivo (mouse tumor models) Apilimod alone or + Immune Checkpoint Blockade (ICB) Restrained tumor growth; enhanced DC-dependent T-cell immunity; potentiated ICB efficacy. Ablates PIKfyve in CD11c+ DCs; enhances DC function via non-canonical NF-κB pathway. [6]

Experimental Protocols for Key Findings

To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies.

  • For PDAC Studies (Synergy with RAS-MAPK pathway inhibition) [1] [2] [3]:

    • Cell Culture: Use KRAS-mutant PDAC cell lines (e.g., Mia PaCa-2, PANC-1, patient-derived lines) or mouse PDAC lines (KPC). Culture in standard DMEM with 10% FBS.
    • Treatment: Treat cells with PIKfyve inhibitor (e.g., Apilimod) and a RAS-MAPK pathway inhibitor (e.g., Mirdametinib). Doses vary (Apilimod often at nanomolar range).
    • Viability/Growth Assay: Perform cell viability assays (CellTiter-Glo) after 72-96 hours. For in vivo validation, use orthotopic or KPC mouse models; administer Apilimod (e.g., 90 mg/kg, BID, oral gavage) with a MEK/ERK inhibitor.
    • Mechanistic Analysis:
      • Autophagic Flux: Immunoblot for LC3-II and p62/SQSTM1 accumulation.
      • Lysosomal Function: Use Lysotracker dye for acidity; assess Cathepsin B activity or maturation.
      • Apoptosis: Analyze via cleaved Caspase-3 immunoblotting.
  • For Colorectal Cancer Studies (Synergy with p38MAPK inhibition) [4]:

    • Cell Culture: Use colorectal cancer lines (e.g., HCT116, SW480). Culture in high-glucose DMEM with 10% FCS.
    • Treatment: Combine PIKfyve inhibitor (Apilimod or YM201636) with a p38MAPK inhibitor (SB202190 or BIRB-796).
    • Viability Assay: Assess cell viability using assays like MTT or CellTiter-Glo after 48-72 hours. Calculate synergy using models like Chou-Talalay.
    • Mechanistic Analysis:
      • Immunoblotting: Probe for phospho-p38MAPK, LC3, p62, and LAMP2.
      • Lysosome Morphology: Visualize via immunofluorescence staining for LAMP1/LAMP2.
  • For B-cell Lymphoma Studies (Synergy with anti-CD20 antibody) [5]:

    • Cell Culture: Use human B-cell lymphoma lines (Raji, Ramos). Culture in recommended media (e.g., RPMI-1640 + 10% FBS).
    • Treatment: Combine PIKfyve inhibitor (Apilimod) with Obinutuzumab (anti-CD20 mAb).
    • Cell Death Assays:
      • Direct Cell Death (DCD): Measure by Annexin V/Propidium Iodide staining and flow cytometry.
      • Lysosomal Membrane Permeabilization (LMP): Quantify using Lysotracker Red staining or cathepsin B release assay.
    • Validation: Employ CRISPRi knockdown of PIKFYVE to confirm genetic inhibition phenocopies drug effect.

Signaling Pathways in PIKfyve Inhibition

The following diagrams illustrate the core mechanisms by which PIKfyve inhibition exerts its effects, both as a single agent and in combination therapies.

G PIKfyve_Inhibition PIKfyve Inhibition (Apilimod) Lysosome_Dysfunction Lysosomal Dysfunction PIKfyve_Inhibition->Lysosome_Dysfunction Autophagy_Blockade Autophagic Flux Blockade Lysosome_Dysfunction->Autophagy_Blockade Metabolic_Stress Metabolic Stress & Cell Death Autophagy_Blockade->Metabolic_Stress

Diagram 1: Core Mechanism of PIKfyve Inhibition

G cluster_single Single Agent Contexts cluster_combo Combination Therapy Contexts PIKfyvei_Single PIKfyve Inhibition Lysosome_Disrupt_S Lysosome Disruption PIKfyvei_Single->Lysosome_Disrupt_S LMP Lysosomal Membrane Permeabilization (LMP) Lysosome_Disrupt_S->LMP DCD Direct Cell Death (e.g., B-cell Lymphoma) LMP->DCD PIKfyve PIKfyve Inhibition Inhibition , fillcolor= , fillcolor= Lysosome_Disrupt_C Lysosome Disruption Autophagy_Block Blocks Compensatory Autophagy Lysosome_Disrupt_C->Autophagy_Block Combo_Therapy Co-administered Therapy Combo_Therapy->Autophagy_Block Synergistic_Kill Synergistic Cell Death (e.g., PDAC, Colorectal) Autophagy_Block->Synergistic_Kill PIKfyvei_Combo PIKfyvei_Combo PIKfyvei_Combo->Lysosome_Disrupt_C

Diagram 2: Therapeutic Contexts of PIKfyve Inhibition

Interpretation and Future Directions

The compiled data strongly validates PIKfyve as a promising therapeutic target across multiple cancers, with efficacy mechanisms highly dependent on cellular context. The most robust data exists for pancreatic cancer, where combination with RAS-MAPK inhibitors shows profound synergy.

  • Comparative Efficacy: While direct comparisons are scarce, Apilimod's potency is frequently noted as superior to chloroquine, a older autophagy inhibitor, in preclinical models [1] [2].
  • Key Limitation: The specific efficacy data for PIKfyve-IN-2 is absent from these results. Its performance may differ from Apilimod based on its unique pharmacologic properties.
  • Next Steps for Research: To build on this data, you could:
    • Source Specific Data: Search specialized medicinal chemistry databases or patent filings for pre-clinical data on this compound specifically.
    • Design Experiments: Based on these protocols, you can design experiments to directly compare this compound against Apilimod in your cancer models of interest.
    • Explore Mechanisms: Investigate the impact of PIKfyve inhibition on the tumor immune microenvironment, as suggested by the dendritic cell findings [6].

References

Phenotypic Effects of PIKfyve Targeting: Pharmacological Inhibition vs. Genetic Disruption

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Pharmacological Inhibition (via Apilimod) Genetic Knockdown/Knockout
Lysosomal Morphology & Function Induces lysosomal swelling and hypertrophy, disrupts membrane integrity, and inhibits fission [1] [2]. Associated with enlarged vacuoles in yeast and mouse models; disrupts endolysosomal homeostasis [3].
Key Signaling Lipids Decreases cellular levels of PI(3,5)P2 and PI(5)P [3] [4]. Decreases cellular levels of PI(3,5)P2 and PI(5)P [3].
Cell Death Phenotypes Potentiates Lysosomal Membrane Permeabilization (LMP) and direct cell death in B-cell lymphoma models [1]. Essential for survival in yeast; knockout in mouse models suppresses pancreatic cancer development [3] [4].
Therapeutic & Disease Models Shows efficacy in models of B-cell lymphoma (combined with anti-CD20 therapy), SARS-CoV-2 infection, and pancreatic cancer [1] [5] [4]. Genetic knockout in KPC mouse model of pancreatic cancer suppresses tumor initiation and progression [4].
Key Advantages Rapid, reversible, and titratable. Allows for acute functional studies and has direct therapeutic application. Conclusive establishment of gene function. Provides a permanent and complete loss-of-function model.
Key Limitations Potential for off-target effects at higher concentrations. Effects are transient and dependent on continuous presence. Effects are developmental and chronic, which can lead to compensatory adaptations and complicate the interpretation of acute roles.

Experimental Insights and Methodologies

The findings in the table above are supported by several key experimental approaches that you can adapt for your own comparisons:

  • CRISPRi/Knockdown Validation: The role of PIKfyve in cell death was identified through a CRISPR interference (CRISPRi) screen in Raji B-cells. Knockdown efficiency was validated using methods like Western blotting or RT-qPCR, and its phenotypic impact was confirmed through assays measuring lysosomal membrane permeabilization (LMP) and direct cell death (DCD) [1].
  • Genetic Animal Models: The requirement of PIKfyve for tumor progression was established using conditional knockout mice (e.g., Ptf1a-Cre;Pikfyvef/f crossed with KrasG12D/+ or KPC models). Phenotypes were assessed by monitoring animal survival, pancreatic weight, and detailed histopathological analysis of tumor burden [4].
  • Lipid Level Quantification: The biochemical effect of PIKfyve inhibition—the reduction of PI(3,5)P2—can be directly measured. Following treatment with inhibitors like apilimod, lipids are extracted from cells and quantified using specialized techniques, confirming on-target engagement within a short timeframe [4].
  • Lysosomal Functional Assays: The impact on lysosomes is frequently visualized and quantified using fluorescent dyes like Lysotracker or probes for cathepsin activity. Confocal microscopy imaging then reveals the characteristic swelling and enlarged morphology of lysosomes upon PIKfyve inhibition [1] [2].

Guide to Experimental Workflow

For a systematic investigation of PIKfyve, the following workflow integrating both genetic and pharmacological tools is considered a best practice:

Start Define Biological Question A1 Genetic Manipulation (Knockout/Knockdown) Start->A1 B1 Pharmacological Inhibition (PIKfyve-IN-2, Apilimod) Start->B1 A2 Validate Target Engagement (Western Blot, Lipidomics) A1->A2 A3 Assess Chronic/Phenotypic Effects (Survival, Histology) A2->A3 Compare Integrate & Compare Data A3->Compare B2 Validate Acute Effect (Lipid Levels, Lysosomal Staining) B1->B2 B3 Assess Acute/Functional Effects (Cell Death, Trafficking) B2->B3 B3->Compare Conclude Draw Conclusions Compare->Conclude

References

PIKfyve-IN-2 comparison with novel PIKfyve inhibitor compounds

Author: Smolecule Technical Support Team. Date: February 2026

Landscape of Novel PIKfyve Inhibitors

The table below summarizes key next-generation PIKfyve inhibitors identified in recent studies, highlighting their design goals and reported performance.

Compound Name Key Design Features & Improvements Reported Potency (Cellular) Key Advantages & Experimental Evidence

| XMU-MP-7 | 2,4-disubstituted-5H-pyrrolo[3,2-d]pyrimidine scaffold (structurally distinct from Apilimod) [1] | Kd = 6.4 nM; EC~50~ against SARS-CoV-2: 9.3 nM (wild-type) [1] | • Potent antiviral activity against SARS-CoV-2 variants (Alpha, Beta, Delta, Omicron) [1] • Effective at both viral entry and post-entry stages of infection [1] | | RMC-113 | Dual inhibitor of PIKfyve and PIP4K2C [2] | Potently suppresses SARS-CoV-2 replication in human lung organoids [2] | • Dual targeting provides a higher barrier to viral resistance [2] • Reverses SARS-CoV-2-induced impairment of autophagic flux [2] | | Compound 40 | Optimized from SGC-PIKFYVE-1; improved metabolic stability and in-cell selectivity [3] | Subnanomolar PIKfyve engagement [3] | • Excellent oral bioavailability and in vivo stability [3]Well-tolerated in systemic evaluation [3] | | WX8 | One of the most potent in its family; discovered in a high-throughput screen [4] | ~100x more lethal to autophagy-dependent melanoma cells than Chloroquine [4] | • Highly effective against "autophagy-addicted" cancer cells [4] • Disrupts lysosome fission, trafficking, and autolysosome formation [4] |

Detailed Experimental Data & Protocols

To help you assess the quality of the data, here are the key experimental methodologies used in the studies cited above.

  • Antiviral Entry & Replication Assay (for XMU-MP-7) [1]: Vero E6 or A549 cells were pretreated with compounds for 2 hours before infection with SARS-CoV-2 (wild-type or variants). Virus released into the supernatant was quantified at 48 hours post-infection (p.i.) using quantitative real-time PCR (qRT-PCR). A cytopathic effect (CPE) assay was also used to confirm that the compounds rescued cells from virus-induced death.
  • Time-of-Addition Assay (for XMU-MP-7) [1]: To determine the stage of inhibition, the compound was added at different time points: before infection (entry stage), after viral entry (post-entry stage), or for the full duration. Viral replication was assessed by measuring viral RNA and nucleoprotein expression.
  • Pseudovirion Entry Assay [1]: A system using a genetically engineered fluorescent protein (Gamillus)-fused SARS-CoV-2 spike trimer (STG) was employed to probe the dynamics of virus entry. Internalization was visualized and quantified by fluorescence microscopy.
  • Cathepsin B Maturation Assay [1]: The effect on host protease activity was evaluated by treating cells with the inhibitor and analyzing the processing of cathepsin B from its pro-form to the mature, active form via western blotting.
  • In-Cell Target Engagement & Selectivity (for Compound 40) [3]: Potency and selectivity were confirmed using a panel of NanoBRET cellular target engagement assays. This method measures the ability of the compound to bind to PIKfyve and over 200 other kinases in a live-cell context, ensuring high selectivity.
  • Pharmacokinetic (PK) Profiling (for Compound 40) [3]: Lead compounds were evaluated for properties critical for in vivo use, including metabolic stability in mouse liver microsomes (MLM), oral bioavailability, and half-life in mice.

PIKfyve Signaling and Inhibitor Mechanism

The following diagram illustrates the central role of PIKfyve in cellular pathways and the points of inhibition for the compounds discussed.

G PI3P PI3P PIKfyveComplex PIKfyve Complex (PIKfyve, Vac14, Fig4) PI3P->PIKfyveComplex Substrate PI35P2 PI(3,5)P2 PI5P PI5P PI35P2->PI5P 3-phosphatase (e.g., MTM1) LysosomeFunc Lysosome Homeostasis - Fission - Cation Channel Regulation - Acidification PI35P2->LysosomeFunc AutoPhago Autophagosome- Lysosome Fusion PI35P2->AutoPhago EndosomeMVE Endosome/MVE Maturation & Trafficking PI35P2->EndosomeMVE PIKfyveComplex->PI35P2 Synthesis ViralEntry Viral Entry & Replication (e.g., SARS-CoV-2) LysosomeFunc->ViralEntry Required for CancerSurvival Cancer Cell Survival (Autophagy-Dependent) LysosomeFunc->CancerSurvival Required for AutoPhago->CancerSurvival Required for PIKfyveInhibitors PIKfyve Inhibitors (XMU-MP-7, Compound 40, WX8, etc.) PIKfyveInhibitors->PIKfyveComplex Inhibits

Key Takeaways for Researchers

  • The Field is Moving Beyond Apilimod: Recent research is focused on developing inhibitors with better pharmacological properties (oral bioavailability, metabolic stability) and distinct scaffolds to overcome the limitations of earlier compounds like apilimod [3].
  • Therapeutic Potential is Broad: Evidence supports the investigation of PIKfyve inhibition in diverse areas, including oncology (especially autophagy-dependent cancers like pancreatic cancer and melanoma) [4] [5], antiviral therapy [1] [2], and neurodegenerative diseases [3] [6].
  • Dual Inhibition is an Emerging Strategy: The development of RMC-113, which simultaneously targets PIKfyve and PIP4K2C, suggests a promising strategy to create a higher barrier to resistance and achieve broader therapeutic effects [2].

How to Perform a Direct Comparison

Since a direct comparison for PIKfyve-IN-2 is not available in the published literature, I suggest the following steps:

  • Consult Vendor Data: Check the product specifications from the supplier of this compound for data on potency (IC50/Kd), selectivity, and cellular activity.
  • Benchmark Against Key Metrics: Use the parameters in the table and the experimental protocols above (e.g., NanoBRET for selectivity, PK profiling for in vivo suitability) as a checklist to compare the available data for this compound against compounds like XMU-MP-7 and Compound 40.
  • Conduct Head-to-Head Experiments: For a definitive comparison, the most reliable approach would be to obtain the compounds and perform side-by-side testing in your specific experimental models.

References

PIKfyve-IN-2 cross-species activity in mouse and human models

Author: Smolecule Technical Support Team. Date: February 2026

PIKfyve as a Therapeutic Target in Cross-Species Models

Recent studies have established PIKfyve inhibition as a promising strategy, particularly for treating KRAS-mutant pancreatic ductal adenocarcinoma (PDAC). The efficacy of this approach has been robustly demonstrated across both human and mouse models.

The table below summarizes key findings from recent preclinical studies on PIKfyve inhibition:

Inhibitor / Intervention Model Type (Species) Key Experimental Findings Citation
Apilimod (Pharmacological) Human PDAC cell lines; Mouse PDAC models Achieved durable growth suppression; Synergized with KRAS-MAPK pathway inhibitors; Induced cell-cycle arrest and apoptosis. [1]
ESK981 (Pharmacological) Human PDAC cell lines; Mouse PDAC models (KPC) Bound mouse PIKfyve protein (CETSA); Reduced PtdIns(3,5)P2/PtdIns5P levels within 30 min; Caused sustained tumour regression/elimination with KRAS-MAPK inhibition. [2]
Genetic Knockout (Pikfyvef/f) Genetically Engineered Mouse Model (KPC) Suppressed pancreatic cancer onset and progression; Significantly extended survival; Did not affect normal pancreatic tissue development or function. [2]

Mechanism of Action and Experimental Workflow

PIKfyve is a lipid kinase crucial for cellular homeostasis. It is the primary source of the signaling lipids Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and Phosphatidylinositol 5-phosphate (PtdIns5P), which are vital for lysosomal functioning and autophagy [3] [2] [4]. In cancers like PDAC, which are highly dependent on autophagy for survival, inhibiting PIKfyve disrupts these critical metabolic processes.

The following diagram illustrates the core signaling pathway involved and the therapeutic strategy of combined inhibition.

Mutant_KRAS Mutant KRAS MAPK_Signaling RAF-MEK-ERK (MAPK Pathway) Mutant_KRAS->MAPK_Signaling Lipid_Synthesis De Novo Lipid Synthesis MAPK_Signaling->Lipid_Synthesis Autophagy_Dependency Enhanced Autophagic Flux MAPK_Signaling->Autophagy_Dependency Inhibition Enhances PIKfyve_Enzyme PIKfyve Lipid Kinase PtdIns35P2 PtdIns(3,5)P2 & PtdIns5P PIKfyve_Enzyme->PtdIns35P2 PtdIns3P PtdIns3P PtdIns3P->PtdIns35P2 PIKfyve Phosphorylates Lysosomal_Function Lysosomal Function PtdIns35P2->Lysosomal_Function Lysosomal_Function->Autophagy_Dependency PIKfyve_Inhibitor PIKfyve Inhibitor (e.g., Apilimod, ESK981) PIKfyve_Inhibitor->PIKfyve_Enzyme Inhibits Synthetic_Lethality Synthetic Lethality: Robust Tumor Suppression PIKfyve_Inhibitor->Synthetic_Lethality MAPK_Inhibitor MAPK Pathway Inhibitor MAPK_Inhibitor->MAPK_Signaling Inhibits MAPK_Inhibitor->Synthetic_Lethality

The synergy arises because MAPK pathway inhibition increases the cancer cell's reliance on autophagy, while PIKfyve inhibition simultaneously blocks that very survival pathway, creating a "synthetic lethality" effect [1] [2].

Detailed Experimental Protocols

The compelling cross-species data is generated through a combination of rigorous methodologies. Key experiments and their protocols are outlined below:

  • Genetic Knockout in Mouse Models

    • Objective: To assess the essentiality of PIKfyve for tumor development and normal tissue.
    • Protocol: Cross Ptf1a-Cre; LSL-KrasG12D/+; LSL-Trp53R172H/+ (KPC) mice with Pikfyve floxed (Pikfyvef/f) mice. This generates KPC mice with pancreatic deletion of Pikfyve.
    • Outcome Measurement: Compare pancreatic tumor burden, disease progression (via histopathology), and overall survival between KPC Pikfyve+/+ and KPC Pikfyvef/f cohorts. Pancreatic function in non-cancerous Ptf1a-Cre;Pikfyvef/f mice is also assessed [2].
  • Pharmacological Inhibition In Vivo

    • Objective: To evaluate the therapeutic efficacy of PIKfyve inhibitors.
    • Protocol: Administer PIKfyve inhibitors (e.g., Apilimod, ESK981) alone or in combination with KRAS-MAPK pathway inhibitors to mouse PDAC models (e.g., KPC mice or human xenograft models).
    • Outcome Measurement: Monitor tumor regression/elimination, animal survival, and analyze changes in lipid levels (e.g., PtdIns(3,5)P2) in tumors [1] [2].
  • Cellular Thermal Shift Assay (CETSA)

    • Objective: To confirm direct binding of a drug to its target protein.
    • Protocol: Treat cell lysates or intact cells with the PIKfyve inhibitor (e.g., ESK981). Heat the samples at a temperature gradient. The bound target protein becomes stabilized and remains in solution, while the unbound protein denatures and aggregates.
    • Outcome Measurement: Detect the amount of soluble, stabilized PIKfyve protein after heating via Western blotting. An upward shift in the protein's thermal stability confirms target engagement [2].
  • Lipidomics Analysis

    • Objective: To measure the changes in phosphoinositide levels upon PIKfyve inhibition.
    • Protocol: Treat PDAC cells with a PIKfyve inhibitor for various durations (e.g., from 30 minutes). Extract cellular lipids.
    • Outcome Measurement: Use advanced lipidomics techniques, such as liquid chromatography-mass spectrometry (LC-MS), to quantitatively analyze the levels of PtdIns(3,5)P2, PtdIns5P, and other phosphoinositides [2].

Reference with Established PIKfyve Inhibitors

For your research and development context, it is useful to note that several PIKfyve inhibitors have already progressed to human trials, establishing the tractability of this target, though your compound of interest, PIKfyve-IN-2, was not specifically covered.

  • Apilimod & ESK981: Have passed Phase 1 clinical trials for other indications, highlighting their translational potential and providing a safety profile for this class of inhibitors [2].
  • RMC-113: A newer, potent dual inhibitor targeting both PIKfyve and another lipid kinase, PIP4K2C, demonstrating the continued evolution of inhibitors targeting this pathway [5].

References

×

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

414.19165736 Da

Monoisotopic Mass

414.19165736 Da

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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